molecular formula C6H4BrN3 B3022150 5-bromo-1H-pyrazolo[3,4-b]pyridine CAS No. 1449693-24-6

5-bromo-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B3022150
CAS No.: 1449693-24-6
M. Wt: 198.02
InChI Key: BASYLPMLKGQZOG-UHFFFAOYSA-N
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Description

5-bromo-1H-pyrazolo[3,4-b]pyridine is a useful research compound. Its molecular formula is C6H4BrN3 and its molecular weight is 198.02. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-1-4-2-9-10-6(4)8-3-5/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASYLPMLKGQZOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=NC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30654277
Record name 5-Bromo-1H-pyrazolo[3,4-b]pyridine
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Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875781-17-2
Record name 5-Bromo-1H-pyrazolo[3,4-b]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromopyrazolo[3,4-b]pyridine
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 5-bromo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-1H-pyrazolo[3,4-b]pyridine is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry and materials science.[1] Its unique structural features, particularly the presence of a bromine substituent, enhance its reactivity, making it a valuable intermediate in the synthesis of a wide range of bioactive molecules.[1] This technical guide provides a comprehensive overview of the physicochemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and a review of its applications in drug discovery, with a focus on its role as a scaffold for kinase inhibitors.

Physicochemical Characteristics

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₆H₄BrN₃[1][2]
Molecular Weight 198.02 g/mol [1][2]
Appearance Pale yellow powder/solid[1]
Melting Point 198.0 - 202.0 °C[3]
Boiling Point 329 °C at 760 mmHg[3]
Density 1.894 g/cm³
LogP (predicted for isomer) 1.5[4]
pKa Data not available
Solubility Soluble in organic solvents. Quantitative data not available.
CAS Number 875781-17-2[1][2]

Experimental Protocols

Synthesis of this compound

Several synthetic routes for the preparation of this compound have been reported. Below are detailed protocols for two common methods.

Method 1: From 5-bromo-2-fluoronicotinaldehyde

This procedure involves the reaction of 5-bromo-2-fluoronicotinaldehyde with hydrazine (B178648) hydrate (B1144303).

  • Materials:

  • Procedure:

    • Dissolve 5-bromo-2-fluoronicotinaldehyde (1.0 eq) in ethanol.

    • Add hydrazine hydrate (3.6 eq) to the solution at 25°C.

    • Heat the reaction mixture to 75-80°C and stir for 12 hours.

    • Remove the solvent under reduced pressure at 45°C.

    • Triturate the residual crude solid in a mixture of water and ethanol.

    • Filter the resulting suspension and wash the solid with ethanol to yield this compound as a yellowish solid.[3]

    • The reaction can be monitored by Thin Layer Chromatography (TLC).

    • Further purification can be achieved by column chromatography on silica (B1680970) gel.

Method 2: From this compound (Iodination)

This protocol describes the iodination of the parent compound at the 3-position.

  • Materials:

    • This compound

    • Potassium hydroxide (B78521) (KOH)

    • Iodine (I₂)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Saturated sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

    • Magnesium sulfate (MgSO₄)

    • 1,4-Dioxane (B91453)

    • Sodium hydroxide (NaOH)

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in DMF, add crushed KOH pellets (3.77 eq) in one portion.

    • After 11 minutes, add I₂ (0.9 eq) and stir the mixture vigorously for 3.5 hours.

    • Partially concentrate the mixture in vacuo, then dilute with EtOAc and saturated NaHCO₃ solution and partition the layers.

    • Extract the aqueous layer with EtOAc.

    • Combine the organic layers, dry over MgSO₄, filter, and concentrate.

    • Redissolve the resulting mixture in 1,4-dioxane and treat with solid NaOH.

    • Stir the mixture at room temperature for 5 minutes, then add I₂.

    • Stir the mixture at 40°C for 23 hours.

    • Dilute with EtOAc and wash with saturated aqueous Na₂S₂O₃ solution.

    • Extract the aqueous layer with EtOAc, combine the organic extracts, dry over MgSO₄, filter, and concentrate to afford 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine.

Analytical Characterization

The following are representative protocols for the analytical characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of the compound.

  • Instrumentation: 300-600 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve a few milligrams of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR (Predicted in DMSO-d₆):

    • δ 13.91 (s, 1H)

    • δ 8.60 (d, 1H)

    • δ 8.54 (d, 1H)

    • δ 8.16 (s, br, 1H)

  • General ¹³C NMR: Run a standard proton-decoupled ¹³C NMR experiment to observe the carbon signals.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integration to confirm the proton and carbon environments in the molecule.

High-Performance Liquid Chromatography (HPLC)

  • Objective: To assess the purity of the compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for heterocyclic compounds.[5]

  • Mobile Phase: A gradient elution is typically employed. For example:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) or 0.01% Ortho-phosphoric acid in water.[5]

    • Solvent B: Acetonitrile or Methanol.[5]

    • A typical gradient might run from 5% to 95% Solvent B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Sample Preparation: Prepare a dilute solution of the compound in the mobile phase or a suitable organic solvent.

  • Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Objective: To confirm the molecular weight and obtain structural information.

  • Instrumentation: LC system coupled to a mass spectrometer with an Electrospray Ionization (ESI) source.[6][7][8]

  • LC Conditions: Similar to the HPLC method described above, using volatile mobile phase additives like formic acid or ammonium (B1175870) acetate.

  • MS Conditions (ESI Positive Mode):

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.[6][7][8]

    • Capillary Voltage: Typically 3-4 kV.

    • Cone Voltage: 20-40 V.

    • Source Temperature: ~120-150 °C.

    • Desolvation Temperature: ~350-450 °C.

    • Nebulizer Gas (Nitrogen) Flow: Adjusted for a stable spray.

  • Data Analysis: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 198.9 (for ⁷⁹Br) and 200.9 (for ⁸¹Br) in an approximate 1:1 isotopic ratio, confirming the molecular weight and the presence of one bromine atom.

Applications in Drug Discovery: A Kinase Inhibitor Scaffold

This compound serves as a crucial building block for the synthesis of various kinase inhibitors, which are a major class of targeted cancer therapeutics. Its derivatives have shown potent inhibitory activity against Tropomyosin Receptor Kinases (TRKs) and TANK-binding kinase 1 (TBK1).

TRK Inhibition and Signaling Pathway

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that play a critical role in cell proliferation, differentiation, and survival. Dysregulation of TRK signaling, often through gene fusions, is implicated in a variety of cancers. Derivatives of this compound have been developed as potent TRK inhibitors.

Below is a diagram illustrating the TRK signaling pathway and the point of inhibition by these derivatives.

TRK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Neurotrophin Neurotrophin TRK_Receptor TRK Receptor Neurotrophin->TRK_Receptor Binds Dimerization Dimerization & Autophosphorylation TRK_Receptor->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT PLCg PLCγ Pathway Dimerization->PLCg Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation Inhibitor This compound Derivative (TRK Inhibitor) Inhibitor->Dimerization Inhibits

Caption: TRK signaling pathway and inhibition.

TBK1 Inhibition and Signaling Pathway

TANK-binding kinase 1 (TBK1) is a non-canonical IκB kinase that plays a key role in the innate immune response, particularly in the production of type I interferons (IFNs) following viral or bacterial infection. It is also implicated in oncogenesis and autoimmune diseases. 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of TBK1.

The following diagram illustrates the TBK1 signaling pathway and its inhibition.

TBK1_Signaling_Pathway cluster_upstream Upstream Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMPs Pathogen-Associated Molecular Patterns (PAMPs) PRRs Pattern Recognition Receptors (e.g., TLRs, RLRs) PAMPs->PRRs Activate Adaptors Adaptor Proteins (e.g., TRIF, MAVS) PRRs->Adaptors TBK1 TBK1 Adaptors->TBK1 Recruit & Activate IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 Phosphorylated IRF3 (Dimerization) IRF3->pIRF3 Gene_Expression Type I Interferon Gene Expression pIRF3->Gene_Expression Translocates to Nucleus Inhibitor This compound Derivative (TBK1 Inhibitor) Inhibitor->TBK1 Inhibits

Caption: TBK1 signaling pathway and inhibition.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in drug discovery and development. Its well-defined physicochemical properties and versatile reactivity make it an ideal scaffold for the synthesis of novel therapeutic agents. The detailed experimental protocols provided in this guide for its synthesis and characterization will aid researchers in their efforts to explore the full potential of this valuable heterocyclic compound. The elucidation of its role in the inhibition of key signaling pathways, such as those mediated by TRK and TBK1, underscores its importance as a platform for the development of targeted therapies for cancer and inflammatory diseases. Further research into the quantitative solubility and pKa of this compound would be beneficial for a more complete understanding of its properties.

References

An In-depth Technical Guide to 5-bromo-1H-pyrazolo[3,4-b]pyridine (CAS: 875781-17-2)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-bromo-1H-pyrazolo[3,4-b]pyridine is a heterocyclic organic compound that has emerged as a critical building block in medicinal chemistry and drug discovery. Its rigid bicyclic structure, comprised of fused pyrazole (B372694) and pyridine (B92270) rings, serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules. Pyrazolo[3,4-b]pyridine derivatives are of significant interest due to their structural similarity to purines, allowing them to interact with various biological targets. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, with a focus on its role in the development of novel therapeutics.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in chemical synthesis.

PropertyValueReference
CAS Number 875781-17-2[1]
Molecular Formula C₆H₄BrN₃[1]
Molecular Weight 198.02 g/mol [1]
Appearance Pale yellow to yellow solid/powder[2][3]
Boiling Point 329 °C at 760 mmHg[1]
Density 1.894 g/cm³[1]
Purity ≥ 98% (HPLC)[3]
Storage Conditions Inert atmosphere, room temperature or 0 - 8 °C[3]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While raw spectral data is not publicly available, predicted and reported data from synthesized batches provide valuable information.

SpectroscopyDataReference
¹H NMR (Predicted) (500 MHz, d6-DMSO) δ 13.91 (s, 1H), 8.60 (d, 1H), 8.54 (d, 1H), 8.16 (s, br, 1H)
¹H NMR (Experimental, in CDCl₃ for a derivative) For 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine: (400 MHz; CDCl₃) δ 7.94 (d, J=2.1 Hz, 1H), 8.55 (d, J=2.1Hz, 1H), 10.85 (brs, 1H, NH)[4]
LC-MS Available and can be requested from suppliers.[5]

Synthesis Protocols

Several synthetic routes for this compound have been reported. Below are detailed protocols for two common methods.

Synthesis from 5-bromo-2-fluoropyridine-3-carboxaldehyde (B569406)

This method involves the reaction of 5-bromo-2-fluoropyridine-3-carboxaldehyde with hydrazine (B178648).

Experimental Protocol:

  • A solution of 5-bromo-2-fluoropyridine-3-carboxaldehyde (20 g, 0.1 mol) and anhydrous hydrazine (18 g, 0.56 mol) in ethanol (B145695) is prepared.[2]

  • The mixture is heated to reflux overnight.[2]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) using a petroleum ether/ethyl acetate (B1210297) (2:1, v/v) solvent system.[2]

  • Once the starting material is consumed, the reaction mixture is concentrated under vacuum to a volume of approximately 50 mL.[2]

  • The concentrated mixture is poured into 500 mL of water, leading to the formation of a precipitate.[2]

  • The precipitate is collected by filtration.[2]

  • The filter cake is washed sequentially with water (3 x 50 mL) and ether (3 x 20 mL).[2]

  • The solid is dried under vacuum to yield this compound as a yellow solid (yield: 9.0 g, 46%).[2]

Intramolecular Cyclization of 5-bromo-2-hydrazinopyridine (B1279471) hydrochloride

This protocol utilizes an intramolecular cyclization reaction.

Experimental Protocol:

  • To a three-necked flask equipped with a thermometer, condenser, and magnetic stirrer, add a measured amount of 5-bromo-2-hydrazinopyridine hydrochloride at room temperature.[1]

  • Add N,N-Dimethylformamide (DMF) as the solvent.[1]

  • Stir the reaction mixture for 1 hour at room temperature.[1]

  • Heat the mixture to reflux and maintain it overnight.[1]

  • Monitor the reaction progress using thin-layer chromatography.[1]

  • After the reaction is complete, cool the system to room temperature.[1]

  • Add purified water and dichloromethane (B109758) for extraction.[1]

  • Separate the organic phase and wash the aqueous phase multiple times with dichloromethane.[1]

  • Combine the organic phases and dry with anhydrous sodium sulfate.[1]

  • Concentrate the organic phase and purify the crude product by silica (B1680970) gel column chromatography to obtain this compound.[1]

G General Synthesis Workflow for this compound A Starting Material (e.g., 5-bromo-2-fluoropyridine-3-carboxaldehyde) B Reaction with Hydrazine A->B Ethanol, Reflux C Cyclization B->C Intramolecular reaction D Work-up and Purification (Extraction, Filtration, Chromatography) C->D E This compound D->E

Caption: General synthesis workflow for this compound.

Reactivity and Use in Synthesis

This compound is a versatile intermediate due to the reactivity of its bromine atom and the N-H group of the pyrazole ring.

Iodination

The compound can be readily iodinated at the 3-position of the pyrazole ring.

Experimental Protocol for Iodination:

  • Dissolve this compound (1 g, 5.05 mmol) in DMF (14 mL).[4]

  • Add crushed KOH pellets (1.06 g, 19.03 mmol) in one portion and stir.[4]

  • After 11 minutes, add iodine (I₂) (1.15 g, 4.54 mmol) and stir vigorously for 3.5 hours.[4]

  • The resulting 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine is a key intermediate for further functionalization.[4]

Synthesis of Tropomyosin Receptor Kinase (TRK) Inhibitors

This compound is a crucial starting material for the synthesis of pyrazolo[3,4-b]pyridine-based TRK inhibitors, which are promising anticancer agents.[6][7]

G Synthesis of TRK Inhibitors A This compound B Iodination (NIS, DMF) A->B C 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine B->C D N-H Protection (e.g., PMB-Cl) C->D E Protected Intermediate D->E F Coupling Reaction (e.g., Buchwald-Hartwig) E->F G TRK Inhibitor Scaffold F->G

Caption: Synthetic route to TRK inhibitors from this compound.

Synthesis of Sulfonamide Derivatives

This compound is also used to synthesize sulfonamide derivatives with potential antibacterial and antioxidant activities.[8]

Biological Significance of Derivatives

Derivatives of this compound have shown significant therapeutic potential in various areas.

TRK Inhibition and Cancer Therapy

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation and differentiation.[6] Their overactivation is implicated in various cancers.[6] Pyrazolo[3,4-b]pyridine derivatives synthesized from the title compound have demonstrated potent inhibitory activity against TRKA, with some compounds showing IC₅₀ values in the nanomolar range.[6][7]

G TRK Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response Neurotrophin Neurotrophin TRK_Receptor TRK Receptor Neurotrophin->TRK_Receptor Binds and activates PLC_gamma PLC-γ TRK_Receptor->PLC_gamma PI3K PI3K TRK_Receptor->PI3K Ras_MAPK Ras/MAPK TRK_Receptor->Ras_MAPK Survival Cell Survival PLC_gamma->Survival PI3K->Survival Proliferation Cell Proliferation Ras_MAPK->Proliferation Differentiation Differentiation Ras_MAPK->Differentiation TRK_Inhibitor Pyrazolo[3,4-b]pyridine TRK Inhibitor TRK_Inhibitor->TRK_Receptor Inhibits

Caption: The role of TRK inhibitors in blocking downstream signaling pathways.

Other Therapeutic Areas

The pyrazolo[3,4-b]pyridine scaffold is also explored for its potential in treating a range of other conditions, including:

  • Gram-negative and Gram-positive bacterial infections[1]

  • Neurological disorders[1]

  • Asthma[1]

  • Osteoporosis[1]

  • Alzheimer's disease[1]

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) from the supplier before use.

Conclusion

This compound is a valuable and versatile heterocyclic compound with significant applications in the synthesis of novel therapeutic agents. Its utility as a key intermediate in the development of potent TRK inhibitors for cancer therapy highlights its importance in modern drug discovery. The synthetic accessibility and reactivity of this molecule ensure its continued use in the exploration of new chemical entities with diverse biological activities. Future research will likely expand the applications of this scaffold to address a wider range of diseases.

References

molecular structure of 5-bromo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-bromo-1H-pyrazolo[3,4-b]pyridine

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and biological significance of this compound. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Molecular Structure and Properties

This compound is a heterocyclic compound featuring a fused pyrazole (B372694) and pyridine (B92270) ring system. The bromine substituent at position 5 makes it a versatile intermediate for further chemical modifications, particularly in the synthesis of bioactive molecules and pharmaceuticals.[1] Its structure is foundational to a class of compounds with significant physiological activities.[2]

Below is a 2D representation of the molecular structure.

Caption: Molecular structure of this compound.
Physicochemical Properties

Key physicochemical data for the compound are summarized in the table below.

PropertyValueReference
CAS Number 875781-17-2[2][3]
Molecular Formula C₆H₄BrN₃[2][3]
Molecular Weight 198.02 g/mol [2][4]
Appearance Pale yellow powder[1]
Density 1.894 g/cm³[2]
Boiling Point 329 °C at 760 mmHg[2]
Spectroscopic Data

While comprehensive experimental spectroscopic data is not widely published, a predicted ¹H-NMR spectrum provides insight into its structure.

TypeDataReference
¹H-NMR (500 MHz, d6-DMSO) δ 13.91 (s, 1H), 8.60 (d, 1H), 8.54 (d, 1H), 8.16 (s, br, 1H)[5]

Experimental Protocols: Synthesis

This compound can be synthesized through several routes.[2] A common and effective method involves the cyclization of a substituted pyridine derivative with hydrazine (B178648).[6][7]

Synthesis from 5-bromo-2-fluoropyridine-3-carboxaldehyde (B569406)

This protocol details a high-yield synthesis route starting from 5-bromo-2-fluoropyridine-3-carboxaldehyde.

Materials:

  • 5-bromo-2-fluoropyridine-3-carboxaldehyde (or 5-bromo-2-fluoro-3-formylpyridine)

  • Anhydrous hydrazine

  • Ethanol (B145695)

  • Water

  • Ether

  • Petroleum ether/ethyl acetate (B1210297) (2:1, v/v) for TLC

Procedure:

  • A solution of 5-bromo-2-fluoropyridine-3-carboxaldehyde (20 g, 0.1 mol) and anhydrous hydrazine (18 g, 0.56 mol) in ethanol is prepared.[6]

  • The mixture is heated to reflux overnight.[6][7]

  • The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.[6][7]

  • The reaction mixture is concentrated under vacuum to a volume of approximately 50 mL.[6]

  • The concentrated mixture is poured into 500 mL of water, leading to the precipitation of the product.[6]

  • The precipitate is collected by filtration.[6]

  • The filter cake is washed sequentially with water (3 x 50 mL) and ether (3 x 20 mL).[6]

  • The solid is dried under vacuum to yield this compound as a yellow solid (yield: 9.0 g, 46%).[6]

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

synthesis_workflow General Synthesis Workflow start Starting Materials (e.g., Substituted Pyridine, Hydrazine) reaction Cyclization Reaction (Reflux in Ethanol) start->reaction 1. Mix & Heat monitoring Reaction Monitoring (TLC) reaction->monitoring 2. Monitor workup Work-up (Concentration, Precipitation in Water) monitoring->workup 3. On Completion filtration Filtration workup->filtration 4. Isolate washing Washing (Water, Ether) filtration->washing 5. Purify drying Drying (Under Vacuum) washing->drying 6. Dry product Final Product: This compound drying->product 7. Obtain

Caption: Workflow for the synthesis and purification of the title compound.

Biological Significance and Applications

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry due to its structural similarity to purines and indoles, allowing it to interact with a variety of biological targets.[2] Consequently, this compound serves as a crucial building block for the synthesis of compounds with therapeutic potential.[1][7]

Derivatives of this compound have been investigated for a range of activities, including:

  • TRK Inhibitors: As inhibitors of Tropomyosin receptor kinases (TRKs), which are implicated in the growth and survival of cancer cells.[8][9]

  • TBK1 Inhibitors: As potent inhibitors of TANK-binding kinase 1 (TBK1), a key regulator in innate immunity signaling pathways, with applications in treating inflammatory diseases and cancers.[10]

  • Antibacterial and Antioxidant Agents: Used to synthesize sulfonamide derivatives that exhibit antibacterial and antioxidant properties.[4]

Role in TRK Signaling Pathway Inhibition

TRK proteins, upon activation, trigger several downstream signaling pathways crucial for cell proliferation and survival, including the Ras/Erk, PLC-γ, and PI3K/Akt pathways.[9] Derivatives of this compound have been designed to inhibit TRK activity, thereby blocking these pro-survival signals in cancer cells.

The diagram below outlines the canonical TRK signaling cascade that is targeted by inhibitors derived from this scaffold.

trk_pathway Targeted TRK Signaling Pathways cluster_pathways Downstream Signaling Cascades TRK TRK Receptor Ras Ras TRK->Ras PLCg PLC-γ TRK->PLCg PI3K PI3K TRK->PI3K Inhibitor Pyrazolo[3,4-b]pyridine Derivative Inhibitor->TRK Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk MEK->Erk Outcome Cell Proliferation, Differentiation, Survival Erk->Outcome IP3_DAG IP3 / DAG PLCg->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Ca_PKC->Outcome Akt Akt PI3K->Akt Akt->Outcome

Caption: Inhibition of TRK-mediated signaling pathways by derivatives.

References

In-depth Technical Guide: Spectral Analysis of 5-bromo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the heterocyclic compound 5-bromo-1H-pyrazolo[3,4-b]pyridine, a valuable building block in medicinal chemistry and drug discovery. The information presented herein is crucial for the identification, characterization, and quality control of this compound in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectral data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Table 1: ¹H NMR Spectral Data (Predicted)
Chemical Shift (δ) ppmMultiplicityAssignment
13.91Singlet1H, N-H
8.60Doublet1H
8.54Doublet1H
8.16Singlet (broad)1H

Solvent: d6-DMSO, Frequency: 500 MHz

Table 2: ¹³C NMR Spectral Data

No experimental or predicted ¹³C NMR data for this compound was found in the public domain at the time of this report.

Table 3: Mass Spectrometry Data
Ionm/zMethod
[M+H]⁺199.1ESIMS
Table 4: IR Spectral Data

No specific experimental IR absorption data for this compound was found in the public domain at the time of this report. General characteristic absorbances for similar heterocyclic structures would be expected.

Experimental Protocols

Detailed experimental protocols for the acquisition of the above spectral data are not publicly available in a consolidated source. However, the following represents a generalized methodology for the synthesis and subsequent spectral analysis of this compound based on common laboratory practices.

General Synthesis Protocol

This compound can be synthesized via the cyclization of a suitable pyridine (B92270) precursor. A common method involves the reaction of 5-bromo-2-hydrazinopyridine (B1279471) hydrochloride with an appropriate cyclizing agent in a suitable solvent, such as N,N-dimethylformamide (DMF), under reflux conditions. The reaction progress is typically monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated through extraction and purified by column chromatography on silica (B1680970) gel.

General Spectral Data Acquisition Protocols
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer, for instance, a 400 or 500 MHz instrument. The sample would be dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a common technique for the mass analysis of such compounds. The sample would be dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and introduced into the mass spectrometer. The instrument would be operated in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Infrared Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample would typically be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a standard wavenumber range (e.g., 4000-400 cm⁻¹).

Data Acquisition Workflow

The following diagram illustrates a typical workflow for the synthesis and spectral characterization of a chemical compound like this compound.

Spectral_Data_Acquisition_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectral Analysis cluster_data Data Processing and Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Preparation MS Mass Spectrometry (MS) Purification->MS Sample Preparation IR Infrared Spectroscopy (IR) Purification->IR Sample Preparation Data_Analysis Spectral Data Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for Synthesis and Spectral Characterization.

Commercial Availability and Synthetic Applications of 5-bromo-1H-pyrazolo[3,4-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-1H-pyrazolo[3,4-b]pyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural framework, featuring a fused pyrazole (B372694) and pyridine (B92270) ring system with a reactive bromine substituent, makes it a valuable precursor for the synthesis of a diverse range of biologically active molecules. This technical guide provides an in-depth overview of the commercial availability of this compound, detailed experimental protocols for its application in the synthesis of targeted therapies, and a visual representation of the key signaling pathways associated with its derivatives.

Commercial Availability

This compound (CAS No. 875781-17-2) is readily available from a variety of chemical suppliers. The compound is typically supplied as a pale yellow to off-white solid with a purity of 95% or higher. Researchers can procure this reagent in quantities ranging from milligrams to kilograms, catering to both small-scale research and larger-scale drug development campaigns. Below is a summary of representative commercial suppliers and their product offerings.

SupplierCatalog NumberPurityAvailable QuantitiesPrice (USD)
Thermo Scientific Chemicals (Alfa Aesar)AAH66411MD95%250 mg$96.00
AAH664110695%1 gPrice on request
MedchemExpressHY-69077>98%100 mg$105.00
250 mg$210.00
500 mg$315.00
1 g$420.00
5 gPrice on request
Chem-Impex International19089≥ 98% (HPLC)1 gPrice on request
5 gPrice on request
10 gPrice on request
Sigma-Aldrich783329Not specifiedPricing and availability not currently availableNot available
Frontier Specialty ChemicalsCAPOB11514Not specified1 gPrice on request
BLDpharmBD14198298%1 gPrice on request
5 gPrice on request
25 gPrice on request

Note: Prices and availability are subject to change and may vary by region. It is recommended to contact the suppliers directly for the most current information.

Key Applications in Drug Discovery

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors. The bromine atom at the 5-position serves as a convenient handle for introducing further chemical diversity through various cross-coupling reactions. This section details the application of this compound as a key intermediate in the synthesis of Tropomyosin Receptor Kinase (TRK) inhibitors, Fibroblast Growth Factor Receptor (FGFR) inhibitors, and sulfonamide derivatives.

Synthesis of TRK Inhibitors

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. Dysregulation of TRK signaling is implicated in various cancers, making them an attractive target for cancer therapy. Several pyrazolo[3,4-b]pyridine-based TRK inhibitors have been developed, demonstrating the utility of this compound in this area.[1]

Experimental Protocol: General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridine-based TRK Inhibitors

The synthesis of these inhibitors often involves a multi-step sequence starting with the modification of the this compound core. A common strategy involves a Suzuki or Buchwald-Hartwig coupling reaction to introduce a substituted aryl or heteroaryl group at the 5-position.

  • Step 1: Iodination of this compound. To a solution of this compound in a suitable solvent such as N,N-dimethylformamide (DMF), is added N-iodosuccinimide (NIS). The reaction mixture is heated and stirred until the starting material is consumed (monitored by TLC). Upon completion, the reaction is cooled and the product is precipitated by the addition of water and collected by filtration.

  • Step 2: Protection of the Pyrazole Nitrogen. The resulting 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine is then protected, for example, with a p-methoxybenzyl (PMB) group by reacting it with PMB-Cl in the presence of a base like sodium hydride in DMF.

  • Step 3: Suzuki Coupling. The protected intermediate is then subjected to a Suzuki coupling reaction with a desired boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent mixture such as dioxane and water. This step introduces the desired substituent at the 5-position.

  • Step 4: Deprotection and Final Modification. The protecting group is subsequently removed (e.g., PMB group is removed with trifluoroacetic acid), followed by further functionalization if required, to yield the final TRK inhibitor.

Below is a workflow diagram illustrating the general synthetic strategy.

G start This compound step1 Iodination (NIS, DMF) start->step1 intermediate1 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine step1->intermediate1 step2 Protection (e.g., PMB-Cl, NaH, DMF) intermediate1->step2 intermediate2 Protected 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine step2->intermediate2 step3 Suzuki Coupling (Ar-B(OH)2, Pd catalyst, base) intermediate2->step3 intermediate3 Protected 5-aryl-3-iodo-1H-pyrazolo[3,4-b]pyridine step3->intermediate3 step4 Deprotection (e.g., TFA) intermediate3->step4 end TRK Inhibitor step4->end

General synthetic workflow for TRK inhibitors.
Synthesis of FGFR Inhibitors

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases involved in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is a key driver in various cancers. This compound serves as a crucial starting material for the synthesis of potent and selective FGFR inhibitors.[2][3]

Experimental Protocol: General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridine-based FGFR Inhibitors

The synthesis of FGFR inhibitors often utilizes a convergent approach where the this compound core is coupled with a side chain, typically an amine-containing fragment.

  • Step 1: Buchwald-Hartwig Amination. this compound is reacted with a desired amine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in a suitable solvent like dioxane. The reaction is heated under an inert atmosphere until completion.

  • Step 2: Work-up and Purification. After cooling, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired FGFR inhibitor.

The following diagram illustrates this common synthetic transformation.

G start This compound reagents Buchwald-Hartwig Amination (Pd catalyst, ligand, base) start->reagents amine R-NH2 (Amine Side Chain) amine->reagents end FGFR Inhibitor reagents->end

Synthetic approach for FGFR inhibitors.
Synthesis of Sulfonamide Derivatives

Sulfonamides are an important class of compounds with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This compound can be converted to the corresponding amine, which can then be reacted with sulfonyl chlorides to generate novel sulfonamide derivatives.[4]

Experimental Protocol: General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridine Sulfonamides

  • Step 1: Synthesis of 5-amino-1H-pyrazolo[3,4-b]pyridine. This intermediate can be prepared from this compound via a nucleophilic aromatic substitution reaction with an amine source, often under copper or palladium catalysis.

  • Step 2: Sulfonylation. The 5-amino-1H-pyrazolo[3,4-b]pyridine is dissolved in a suitable solvent such as pyridine or dichloromethane. A substituted benzenesulfonyl chloride is then added dropwise to the solution, often at a reduced temperature (e.g., 0 °C) to control the reaction. The reaction mixture is stirred until the starting material is consumed.

  • Step 3: Work-up and Purification. The reaction is quenched with water, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography to yield the final sulfonamide derivative.

Signaling Pathways

The therapeutic efficacy of the kinase inhibitors derived from this compound stems from their ability to modulate specific cellular signaling pathways that are often dysregulated in disease states.

TRKA Signaling Pathway

TRKA is the high-affinity receptor for Nerve Growth Factor (NGF). Upon NGF binding, TRKA dimerizes and autophosphorylates, initiating downstream signaling cascades that are crucial for neuronal survival and differentiation. In cancer, aberrant TRKA signaling can promote tumor growth and survival.

TRKA_Pathway NGF NGF TRKA TRKA Receptor NGF->TRKA Binds PLCg PLCγ TRKA->PLCg Activates PI3K PI3K TRKA->PI3K Activates Ras Ras TRKA->Ras Activates Akt Akt PI3K->Akt MAPK MAPK Pathway Ras->MAPK CellSurvival Cell Survival & Proliferation Akt->CellSurvival MAPK->CellSurvival Differentiation Neuronal Differentiation MAPK->Differentiation

Simplified TRKA signaling pathway.
FGFR Signaling Pathway

The Fibroblast Growth Factor (FGF) signaling pathway is initiated by the binding of FGF ligands to FGFRs. This leads to receptor dimerization, autophosphorylation, and the activation of multiple downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which regulate cell proliferation, survival, and angiogenesis.

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS Ras Ras SOS->Ras MAPK MAPK Pathway Ras->MAPK Akt Akt Pathway PI3K->Akt Angio Angiogenesis PLCg->Angio CellPro Cell Proliferation & Survival MAPK->CellPro Akt->CellPro

Overview of the FGFR signaling cascade.

Conclusion

This compound is a commercially accessible and highly valuable scaffold for the development of novel therapeutics, particularly in the area of oncology. Its utility in the synthesis of potent and selective TRK and FGFR kinase inhibitors, as well as other biologically active molecules, underscores its importance in modern drug discovery. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers engaged in the design and synthesis of next-generation targeted therapies.

References

The Pyrazolo[3,4-b]pyridine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrazolo[3,4-b]pyridine scaffold is a fused heterocyclic system that has garnered significant attention in medicinal chemistry.[1][2] Recognized as a "privileged structure," its unique arrangement of nitrogen atoms allows for diverse, multi-directional interactions with a wide array of biological targets. This core is a bioisostere of purine, enabling it to act as a potent "hinge-binding" motif in many protein kinases.[3] Consequently, pyrazolo[3,4-b]pyridine derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective properties.[4][5][6][7] This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this versatile core, with a focus on its therapeutic potential.

General Synthetic Strategies

The construction of the pyrazolo[3,4-b]pyridine core is primarily achieved through two main strategies: forming the pyridine (B92270) ring onto a pre-existing pyrazole (B372694), or vice-versa.[1][6] The most prevalent method involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. This approach offers a high degree of flexibility for introducing substituents onto both the pyrazole and the newly formed pyridine ring.

A generalized workflow for a common multi-component reaction is illustrated below. This one-pot synthesis involves the reaction of a 3-substituted-1-phenyl-1H-pyrazol-5-amine with an appropriate aldehyde and an active methylene (B1212753) nitrile, providing a straightforward and efficient route to highly substituted pyrazolo[3,4-b]pyridine derivatives.[8]

G cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_product Product A 5-Aminopyrazole Derivative P1 One-Pot Reaction A->P1 Component 1 B Aldehyde (R-CHO) B->P1 Component 2 C Active Methylene Nitrile (e.g., 3-oxo-3-arylpropanenitrile) C->P1 Component 3 Z Substituted Pyrazolo[3,4-b]pyridine Core P1->Z Cyclocondensation

Caption: Generalized workflow for a three-component synthesis of the pyrazolo[3,4-b]pyridine core.

Biological Activity and Therapeutic Applications

The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in the development of inhibitors for a variety of enzymes and receptors, leading to a wide spectrum of biological activities.

Anticancer Activity

The most extensively studied application of pyrazolo[3,4-b]pyridines is in oncology.[9] These compounds have been shown to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle by targeting key proteins involved in cancer progression.[9]

a) Kinase Inhibition

Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer. Pyrazolo[3,4-b]pyridines have proven to be highly effective kinase inhibitors.[3]

  • Cyclin-Dependent Kinases (CDKs) and PIM1: Derivatives have been developed as dual inhibitors of CDK2 and PIM1 kinases, which are involved in cell cycle regulation.[9] Compound 6b from one study showed potent anti-cancer activity against colon (HCT-116) and liver (HepG2) cancer cell lines and was found to arrest the cell cycle in the G0-G1 phase.[9]

  • Fibroblast Growth Factor Receptors (FGFRs): A novel series of 1H-pyrazolo[3,4-b]pyridine derivatives were developed as potent and selective FGFR kinase inhibitors.[10] Compound 7n from this series demonstrated significant in vivo antitumor activity in an FGFR1-driven xenograft model.[10]

  • Tropomyosin Receptor Kinases (TRKs): The TRK family of receptor tyrosine kinases is a target for cancers with NTRK gene fusions.[11] Based on a scaffold hopping strategy, pyrazolo[3,4-b]pyridine derivatives were synthesized as pan-TRK inhibitors.[11][12] Compound C03 showed an IC50 value of 56 nM against TRKA and inhibited the proliferation of the Km-12 colorectal cancer cell line with an IC50 of 0.304 μM.[11][13]

  • Glycogen Synthase Kinase-3 (GSK-3): 6-Aryl-pyrazolo[3,4-b]pyridines have been identified as potent inhibitors of GSK-3, a kinase implicated in various diseases, including cancer and neurological disorders.[5]

  • TANK-Binding Kinase 1 (TBK1): As a key regulator in innate immunity and oncogenesis, TBK1 is an important therapeutic target.[14] Optimized 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as highly potent TBK1 inhibitors, with compound 15y showing an IC50 of 0.2 nM and exhibiting antiproliferation effects on several cancer cell lines.[14][15]

G cluster_pathway Kinase Signaling Pathway Inhibition GF Growth Factor (e.g., FGF, NGF) RTK Receptor Tyrosine Kinase (e.g., FGFR, TRK) GF->RTK Binds & Activates Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Downstream Phosphorylates Compound Pyrazolo[3,4-b]pyridine Inhibitor Compound->RTK Inhibits ATP Binding Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Caption: Mechanism of action for pyrazolo[3,4-b]pyridine as a receptor tyrosine kinase inhibitor.

b) Topoisomerase IIα Inhibition

Topoisomerase IIα (TOPIIα) is a vital enzyme that modulates DNA topology during replication.[8] Its inhibition leads to DNA damage and apoptosis. Certain pyrazolo[3,4-b]pyridine derivatives have been identified as potent TOPIIα inhibitors with broad-spectrum antiproliferative activity.[8][16] Compound 8c , for example, exhibited a mean growth inhibition (GI50) of 1.33 µM across the NCI-60 cancer cell line panel and was shown to induce S-phase cell cycle arrest and apoptosis in leukemia cells by inhibiting TOPIIα's DNA relaxation activity.[8][17]

G cluster_workflow Topoisomerase IIα Inhibition Workflow cluster_inhibition A Topoisomerase IIα binds to DNA Crossover B Creates Double-Strand Break (DSB) for Strand Passage A->B C DNA Relaxation & Re-ligation B->C E Inhibitor Stabilizes Cleavage Complex B->E D Normal Cell Cycle Progression C->D Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor (e.g., 8c) Inhibitor->B Interferes F Permanent DNA Double-Strand Breaks E->F G S-Phase Arrest & DNA Damage Response F->G H Apoptosis G->H G cluster_sar Structure-Activity Relationship Logic Core Pyrazolo[3,4-b]pyridine Core N1 N1 Position: - Free N-H is critical for kinase hinge binding - Methylation abolishes activity Core->N1 Key Interaction Site C3 C3 Position: - Site for introducing side chains - Modulates selectivity & potency Core->C3 Key Modification Site C4_C6 C4/C6 Positions: - Substituents influence steric/electronic profile - Affects target engagement & properties Core->C4_C6 Key Modification Site Activity Enhanced Biological Activity (Potency & Selectivity) N1->Activity C3->Activity C4_C6->Activity

References

The Therapeutic Potential of 5-bromo-1H-pyrazolo[3,4-b]pyridine Derivatives: A Technical Guide to Key Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 5, 2025 – A comprehensive technical guide released today details the significant therapeutic potential of 5-bromo-1H-pyrazolo[3,4-b]pyridine derivatives, identifying them as potent inhibitors of several key protein kinases implicated in cancer and inflammatory diseases. This document provides researchers, scientists, and drug development professionals with an in-depth overview of the core molecular targets, quantitative inhibitory data, detailed experimental protocols, and visualized signaling pathways associated with this promising class of compounds.

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of targeted therapeutic agents.[1][2] Its derivatives have demonstrated notable efficacy in inhibiting a range of kinases, including Tank-binding kinase 1 (TBK1), Tropomyosin receptor kinases (TRKs), Cyclin-dependent kinases (CDKs), Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), and Fibroblast growth factor receptors (FGFRs).

Key Therapeutic Targets and Quantitative Data

Extensive research has highlighted the potent inhibitory activity of various this compound derivatives against several critical kinases. The following tables summarize the quantitative data (IC50 values) for representative compounds against their primary targets.

Target Kinase Compound ID IC50 (nM) Reference
TBK115y0.2[3][4]
TRKAC0356[1][5][6]
TRKAC0957[5]
TRKAC1026[5]
DYRK1B8h3[7]
FGFR14a0.3[8]
FGFR27n0.7[8]
FGFR37n2.0[8]
FGFR47n52.7[8]
Cell Line Compound ID IC50 (µM) Reference
Km-12 (Colon Cancer)C030.304[1][5][6]
HCT116 (Colon Cancer)8h1.6[7]
Hep2 (Laryngeal Carcinoma)421.3[9]
Hep2 (Laryngeal Carcinoma)336.9[9]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives stem from their ability to modulate critical cellular signaling pathways. Inhibition of these kinases can disrupt processes essential for tumor growth, survival, and inflammation.

TRK Signaling Pathway

Tropomyosin receptor kinases (TRKA, TRKB, and TRKC) are receptor tyrosine kinases that, upon activation by neurotrophins, trigger downstream signaling cascades, including the Ras/MAPK and PI3K/Akt pathways. These pathways are crucial for cell proliferation, differentiation, and survival.[5] Dysregulation of TRK signaling, often through gene fusions, is a known driver of various cancers.[5] Pyrazolo[3,4-b]pyridine derivatives act as TRK inhibitors, blocking these downstream signals and thereby inhibiting cancer cell growth.

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Receptor Ras Ras TRK->Ras PI3K PI3K TRK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression Akt Akt PI3K->Akt Akt->Gene_Expression Inhibitor Pyrazolo[3,4-b]pyridine Derivative Inhibitor->TRK Inhibition

Figure 1: Simplified TRK signaling pathway and the inhibitory action of pyrazolo[3,4-b]pyridine derivatives.

TBK1 Signaling Pathway

Tank-binding kinase 1 (TBK1) is a key regulator of innate immune responses. It plays a crucial role in the production of type I interferons (IFNs) in response to viral and bacterial infections. However, aberrant TBK1 activation has been linked to autoimmune diseases and certain cancers.[10] Derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as potent TBK1 inhibitors, offering a potential therapeutic strategy for these conditions.[3][4]

TBK1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMPs Pathogen-Associated Molecular Patterns (PAMPs) PRRs Pattern Recognition Receptors (PRRs) PAMPs->PRRs TBK1 TBK1 PRRs->TBK1 Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation IRF3_dimer IRF3 Dimer IRF3->IRF3_dimer Dimerization IFN_Genes Type I Interferon Genes IRF3_dimer->IFN_Genes Transcription Inhibitor Pyrazolo[3,4-b]pyridine Derivative Inhibitor->TBK1 Inhibition Synthesis_Workflow Start This compound Step1 Protection of NH group Start->Step1 Step2 Functionalization (e.g., Suzuki or Buchwald-Hartwig coupling) Step1->Step2 Step3 Deprotection Step2->Step3 Step4 Purification (e.g., Column Chromatography) Step3->Step4 Final Target Derivative Step4->Final

References

review of pyrazolo[3,4-b]pyridine synthesis and applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Applications of Pyrazolo[3,4-b]pyridine

Introduction

The pyrazolo[3,4-b]pyridine scaffold is a fused heterocyclic system of significant interest in medicinal and materials chemistry.[1] As a bioisostere of purine, this nitrogen-containing heterocycle is a privileged structure found in numerous pharmaceutically active compounds.[2][3] Pyrazolo[3,4-b]pyridine derivatives have been extensively studied for their diverse biological and pharmacological activities, including roles as kinase inhibitors, anticancer agents, and neuroprotective compounds.[1][2][4] Beyond medicine, they have found applications as corrosion inhibitors and fluorescent probes.[1][5][6]

This technical guide provides a comprehensive review of the synthesis, applications, and experimental methodologies related to the pyrazolo[3,4-b]pyridine core. It is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this versatile scaffold.

Synthesis of the Pyrazolo[3,4-b]pyridine Core

The construction of the pyrazolo[3,4-b]pyridine ring system can be broadly categorized into two main strategies: annulation of a pyridine (B92270) ring onto a pre-existing pyrazole (B372694) core or, less commonly, formation of the pyrazole ring from a pyridine precursor.[7][8] The most prevalent methods involve the reaction of 5-aminopyrazole derivatives with various biselectrophiles.

Synthetic_Routes cluster_0 Route A: Pyridine Ring Annulation cluster_1 Route B: Pyrazole Ring Annulation A_start 5-Aminopyrazole Derivative A_reagent + 1,3-Biselectrophile (e.g., α,β-Unsaturated Ketone, 1,3-Dicarbonyl, Azlactone) A_start->A_reagent Cyclocondensation A_product Pyrazolo[3,4-b]pyridine A_reagent->A_product B_start Substituted Pyridine (e.g., 2-chloro-3-cyanopyridine) B_reagent + Hydrazine B_start->B_reagent Cyclization B_product Pyrazolo[3,4-b]pyridine B_reagent->B_product

Caption: General synthetic strategies for the pyrazolo[3,4-b]pyridine core.

Key Synthetic Methodologies

1. Cyclization with α,β-Unsaturated Ketones: This method involves the reaction of a 5-aminopyrazole with an α,β-unsaturated ketone, often catalyzed by a Lewis acid like Zirconium(IV) chloride (ZrCl₄).[1] The reaction proceeds via a Michael addition followed by intramolecular cyclization and dehydration.[9]

2. Multicomponent Reactions (MCRs): One-pot multicomponent reactions offer an efficient route to highly substituted pyrazolo[3,4-b]pyridines. For example, a domino reaction of phenylhydrazine (B124118) and two different β-ketonitriles in DMSO can produce 4-aminopyrazolo[3,4-b]pyridine derivatives in good yields.[10] Another approach uses a copper(II) acetylacetonate (B107027) catalyst for a formal [3+3] cycloaddition.[11]

3. Reaction with Azlactones: A one-pot strategy has been developed for synthesizing 4-arylpyrazolo[3,4-b]pyridin-6-ones. This method involves the solvent-free reaction of 5-aminopyrazoles with azlactones (4-arylidene-2-phenyloxazol-5(4H)-ones), followed by the elimination of a benzamide (B126) molecule in a superbasic medium (t-BuOK/DMSO).[12]

4. Ultrasound-Assisted Synthesis: Green chemistry approaches, such as using ultrasonic techniques, have been employed to accelerate the synthesis of pyrazolo[3,4-b]pyridine derivatives. This method offers higher yields, shorter reaction times, and milder conditions compared to conventional heating.[5][13]

Experimental Protocols

Protocol 1: ZrCl₄-Catalyzed Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines [1]

  • To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (102 mg, 0.5 mmol) in EtOH (0.5 mL) at 25 °C.

  • Degas the reaction mixture.

  • Add ZrCl₄ (35 mg, 0.15 mmol) to the mixture.

  • Stir the reaction mixture vigorously at 95 °C for 16 hours.

  • After completion, concentrate the mixture in vacuo.

  • Add CHCl₃ and water to the residue. Separate the two phases.

  • Wash the aqueous phase twice with CHCl₃.

  • Combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the final compound.

Protocol 2: One-Pot Synthesis of 4-Arylpyrazolo[3,4-b]pyridin-6-ones from Azlactones [12]

  • Heat a mixture of a 5-aminopyrazole (2 mmol) and an azlactone (2 mmol) at 150 °C without solvent to form the intermediate tetrahydro-1H-pyrazolo[3,4-b]pyridinone.

  • For the one-pot procedure, after the initial reaction, add DMSO and 1.5 equivalents of t-BuOK.

  • Heat the mixture at 150 °C for 1.5 hours to induce elimination of the benzamide group.

  • After cooling, process the reaction mixture to isolate the 4-arylpyrazolo[3,4-b]pyridin-6-one product.

  • Purify the product via column chromatography.

Applications of Pyrazolo[3,4-b]pyridine Derivatives

The rigid, planar structure and multiple substitution points of the pyrazolo[3,4-b]pyridine core make it a versatile scaffold for developing a wide range of biologically active compounds and functional materials.

Medicinal Chemistry Applications

1. Kinase Inhibitors: The pyrazolo[3,4-b]pyridine scaffold is a common fragment in kinase inhibitors, where the pyrazole portion often acts as a hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site.[4][14] Derivatives have shown potent inhibitory activity against various kinases implicated in cancer and inflammation.

Kinase_Inhibition cluster_normal Normal Kinase Activity cluster_inhibited Inhibited State ATP ATP Kinase Kinase Active Site ATP->Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate (Downstream Signaling) Substrate->Phospho_Substrate Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->Kinase Binds to ATP Pocket Kinase_blocked Kinase Active Site ATP_blocked ATP ATP_blocked->Kinase_blocked Blocked Substrate_blocked Substrate Protein Kinase_blocked->Substrate_blocked No Phosphorylation No_Signal Signaling Blocked Substrate_blocked->No_Signal

Caption: Mechanism of kinase inhibition by pyrazolo[3,4-b]pyridine derivatives.

Table 1: Pyrazolo[3,4-b]pyridine Derivatives as Kinase Inhibitors

Compound ID Target Kinase(s) IC₅₀ Reference
C03 TRKA 56 nM [14][15]
C09 TRKA 57 nM [14]
C10 TRKA 26 nM [14]
7n FGFR1 0.9 nM [16]
7n FGFR2 2.5 nM [16]
7n FGFR3 4.9 nM [16]
AZD4547 (Comparator) FGFR1/2/3 0.2/2.5/1.8 nM [16]
15y TBK1 0.2 nM [17]

| MRT67307 (Comparator) | TBK1 | 19 nM |[17] |

2. Anticancer and Anti-Leukemic Agents: Beyond kinase inhibition, these compounds exhibit broad-spectrum antiproliferative activity.[18][19] Some derivatives function as Topoisomerase IIα (TOPIIα) inhibitors, inducing DNA damage and apoptosis in cancer cells.[19]

Table 2: Antiproliferative Activity of Pyrazolo[3,4-b]pyridine Derivatives

Compound ID Activity Metric Value Cell Line/Panel Mechanism Reference
8c GI₅₀ MG-MID 1.33 µM NCI 60-cell line panel TOPIIα Inhibition [19]

| C03 | IC₅₀ | 0.304 µM | Km-12 cell line | TRKA Inhibition |[14][15] |

3. Agents for Neurodegenerative Diseases: Certain pyrazolo[3,4-b]pyridines have been synthesized and evaluated as potential probes for β-amyloid (Aβ) plaques, which are a hallmark of Alzheimer's disease (AD).[1] These compounds exhibit interesting photophysical properties and have shown high and selective binding to amyloid plaques in brain slices from AD patients.[1] Etazolate is a pyrazolo[3,4-b]pyridine that has been clinically investigated as an anti-Alzheimer's agent.[1]

4. Antimicrobial and Antidiabetic Agents: The scaffold has been incorporated into molecules with antimicrobial (antibacterial, antifungal), antiviral, antimalarial, and antileishmanial properties.[1][20][21] Recently, derivatives have also been synthesized and tested for their antidiabetic activity, showing significant inhibition of the α-amylase enzyme.[22]

Table 3: Antidiabetic Activity of Pyrazolo[3,4-b]pyridine Derivatives

Compound ID Target Enzyme IC₅₀ Reference
3c (Hydrazide) α-amylase 9.6 ± 0.5 µM [22]
4c (Hydrazone) α-amylase 13.9 ± 0.7 µM [22]

| Acarbose (Reference) | α-amylase | 200.1 ± 10.0 µM |[22] |

Industrial and Materials Science Applications

1. Corrosion Inhibitors: Pyrazolo[3,4-b]pyridine derivatives have proven to be effective corrosion inhibitors for mild steel in acidic environments like 1.0 M HCl.[5][13] They act as mixed-type inhibitors, with the cathodic effect being more pronounced.[5] Their mechanism involves adsorption onto the metal surface, forming a protective layer that obeys the Langmuir adsorption isotherm.[5][13]

Table 4: Corrosion Inhibition Efficiency

Inhibitor Concentration Inhibition Efficiency (η%) Method Reference

| AP-5 | 100 ppm | 95.2% | Potentiodynamic Polarization |[5] |

Corrosion_Workflow start Prepare Mild Steel Coupons (Abrade, Wash, Dry, Weigh) prepare_solutions Prepare 1.0 M HCl Solutions (Blank and with Inhibitor) start->prepare_solutions immersion Immerse Coupons in Solutions (e.g., 3 hours at 308 K) prepare_solutions->immersion post_immersion Remove, Wash, Dry, and Re-weigh Coupons immersion->post_immersion calculate Calculate Weight Loss, Corrosion Rate (CR), and Inhibition Efficiency (η%) post_immersion->calculate end Determine Adsorption Isotherm calculate->end

Caption: Experimental workflow for evaluating corrosion inhibitors.

Experimental Protocol 3: Weight Loss Measurement for Corrosion Inhibition [5]

  • Prepare mild steel coupons by abrading with emery papers, washing with distilled water and acetone, drying, and weighing accurately.

  • Prepare a 1.0 M HCl solution (blank) and several test solutions containing different concentrations of the pyrazolo[3,4-b]pyridine inhibitor.

  • Immerse the pre-weighed coupons in 100 mL of the blank and test solutions for a fixed period (e.g., 3 hours).

  • After the immersion time, remove the coupons, wash thoroughly with distilled water, scrub with a brush to remove corrosion products, dry, and weigh again.

  • Calculate the weight loss (W), corrosion rate (C_R), and inhibition efficiency (η%) using the appropriate formulas.

2. Photophysical Properties: Some pyrazolo[3,4-b]pyridine derivatives exhibit fascinating photophysical properties, including large Stokes shifts.[1] This makes them suitable for applications as fluorescent probes, for example, in the imaging of biological structures like amyloid plaques.[1] 4-Arylpyrazolo[3,4-b]pyridin-6-ones have been shown to luminesce in the 409–440 nm range with quantum yields of up to 0.23.[12]

Conclusion and Future Outlook

The pyrazolo[3,4-b]pyridine scaffold remains a cornerstone in the development of novel therapeutic agents and functional materials. Its synthetic accessibility and the ease of functionalization at multiple positions allow for the creation of large and diverse chemical libraries. Current research highlights its potential in targeted cancer therapy, the diagnosis and treatment of neurodegenerative diseases, and green industrial applications.[1][5][6][16] Future efforts will likely focus on refining synthetic methodologies to be more environmentally friendly, exploring new biological targets, and developing advanced materials with tailored photophysical and electronic properties. The continued exploration of this "privileged" scaffold promises to yield new and valuable contributions to science and medicine.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyridine from 2-Hydrazinopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine, a key intermediate in pharmaceutical research, starting from 2-hydrazinopyridine (B147025). The synthesis is presented as a two-step process: the initial cyclization of 2-hydrazinopyridine to form the core heterocyclic structure, 1H-pyrazolo[3,4-b]pyridine, followed by selective bromination at the 5-position. Detailed experimental protocols for each step are provided, along with data on reagents, reaction conditions, and product characterization.

Introduction

Pyrazolo[3,4-b]pyridine derivatives are a significant class of heterocyclic compounds widely explored in drug discovery due to their diverse biological activities. The 5-bromo substituted analog, in particular, serves as a versatile building block for the synthesis of various therapeutic agents, including kinase inhibitors. This application note outlines a reliable and reproducible method for the preparation of this compound from the readily available starting material, 2-hydrazinopyridine.

Synthesis Overview

The synthesis proceeds in two distinct experimental stages:

  • Step 1: Cyclization of 2-Hydrazinopyridine to 1H-Pyrazolo[3,4-b]pyridine. This step involves the reaction of 2-hydrazinopyridine with a one-carbon electrophile to construct the pyrazole (B372694) ring fused to the pyridine (B92270) core.

  • Step 2: Bromination of 1H-Pyrazolo[3,4-b]pyridine. The intermediate product is then selectively brominated at the 5-position of the pyrazolopyridine ring system using an electrophilic brominating agent.

Experimental Protocols

Step 1: Synthesis of 1H-Pyrazolo[3,4-b]pyridine

This protocol describes the cyclization of 2-hydrazinopyridine using triethyl orthoformate as the one-carbon source.

Materials and Reagents:

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Standard laboratory glassware

  • Chromatography column

Procedure:

  • In a round-bottom flask, dissolve 2-hydrazinopyridine (1.0 eq) in absolute ethanol.

  • Add triethyl orthoformate (1.2 eq) and a catalytic amount of concentrated hydrochloric acid to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain pure 1H-pyrazolo[3,4-b]pyridine.

Step 2: Synthesis of this compound

This protocol details the selective bromination of 1H-pyrazolo[3,4-b]pyridine using N-bromosuccinimide (NBS).

Materials and Reagents:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Dissolve 1H-pyrazolo[3,4-b]pyridine (1.0 eq) in acetonitrile in a round-bottom flask.

  • Add N-bromosuccinimide (1.1 eq) to the solution in portions at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion of the reaction, quench the mixture by adding water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Data Presentation

Table 1: Reagent Quantities and Reaction Conditions

StepReagentMolar Ratio (eq)SolventTemperature (°C)Reaction Time (h)
12-Hydrazinopyridine1.0EthanolReflux4-6
Triethyl orthoformate1.2
Conc. HClCatalytic
21H-Pyrazolo[3,4-b]pyridine1.0AcetonitrileRoom Temp2-4
N-Bromosuccinimide (NBS)1.1

Table 2: Product Characterization

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceYield (%)
1H-Pyrazolo[3,4-b]pyridineC₆H₅N₃119.12Off-white solid75-85
This compoundC₆H₄BrN₃198.02Pale yellow solid80-90

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Bromination 2_Hydrazinopyridine 2-Hydrazinopyridine Cyclization Cyclization (Triethyl orthoformate, EtOH, HCl) 2_Hydrazinopyridine->Cyclization Reaction Intermediate 1H-Pyrazolo[3,4-b]pyridine Cyclization->Intermediate Purification Bromination Bromination (NBS, Acetonitrile) Intermediate->Bromination Reaction Final_Product This compound Bromination->Final_Product Purification

Caption: Synthetic workflow for this compound.

Signaling Pathways and Logical Relationships

The synthesis of this compound from 2-hydrazinopyridine follows a logical progression of chemical transformations designed to build the desired molecular architecture. The key logical relationships are outlined below.

Logical_Relationship Start 2-Hydrazinopyridine (Starting Material) Cyclization_Concept Requirement: Form 5-membered pyrazole ring Start->Cyclization_Concept Cyclization_Reagent Solution: React with a C1 electrophile (e.g., Triethyl orthoformate) Cyclization_Concept->Cyclization_Reagent Intermediate_Formation Intermediate: 1H-Pyrazolo[3,4-b]pyridine Cyclization_Reagent->Intermediate_Formation Bromination_Concept Requirement: Introduce bromine at C5 Intermediate_Formation->Bromination_Concept Bromination_Reagent Solution: Electrophilic bromination (e.g., NBS) Bromination_Concept->Bromination_Reagent Final_Product This compound (Target Molecule) Bromination_Reagent->Final_Product

Caption: Logical steps in the synthesis of the target molecule.

Conclusion

The two-step synthesis route presented here provides an efficient and reliable method for the preparation of this compound from 2-hydrazinopyridine. The detailed protocols and structured data tables are intended to facilitate the reproduction of this synthesis in a research and development setting. The use of readily available reagents and standard laboratory techniques makes this procedure accessible to a wide range of chemical researchers.

Application Notes and Protocols for Utilizing 5-bromo-1H-pyrazolo[3,4-b]pyridine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-1H-pyrazolo[3,4-b]pyridine is a versatile heterocyclic scaffold that serves as a crucial building block in the design and synthesis of potent and selective kinase inhibitors. Its unique structural features, including the pyrazole (B372694) moiety acting as a hydrogen bond donor and acceptor, and the bromine atom providing a site for further functionalization, make it an attractive starting point for developing novel therapeutics targeting a range of kinases implicated in diseases such as cancer and inflammatory disorders.[1] This document provides detailed application notes, experimental protocols, and data summaries to guide researchers in leveraging this scaffold for kinase inhibitor discovery.

Physicochemical Properties and Handling

This compound

PropertyValueReference
CAS Number 875781-17-2[2][3]
Molecular Formula C₆H₄BrN₃[2][3]
Molecular Weight 198.02 g/mol
Appearance Solid
Storage Store at -20°C for short-term, -80°C for long-term (up to 6 months).[4]

Solubility: Information on the specific solubility of this compound in various organic solvents is not readily available in the searched literature. It is recommended to perform solubility tests in common solvents such as DMSO, DMF, and methanol (B129727) to determine the optimal conditions for reactions and assays.

Safety and Handling: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound. Work in a well-ventilated fume hood. Refer to the material safety data sheet (MSDS) for comprehensive safety information.

Kinase Targets and Inhibitor Activities

The this compound scaffold has been successfully employed to develop inhibitors against a variety of kinases. The following table summarizes the reported inhibitory activities of derivatives.

Kinase TargetDerivative/CompoundIC₅₀ (nM)Reference
TRKA Compound C0356[5]
Compound C0957[5]
Compound C1026[5]
TBK1 Compound 15y0.2[6][7]
BX7957.1[6]
MRT6730728.7[6]
CDK1 Not specifiedPotent and selective inhibition reported[8]
DYRK1A Staurosporine49[9]
FGFR Details not specified, but potent and selective inhibitors developed
Akt H-89 (reference compound)2500[10]

Signaling Pathways

Understanding the signaling pathways regulated by the target kinases is crucial for elucidating the mechanism of action of the inhibitors. Below are diagrams of key signaling pathways targeted by inhibitors derived from the this compound scaffold.

TRK_Signaling_Pathway Neurotrophins Neurotrophins (e.g., NGF) TRK_Receptor TRK Receptor (e.g., TRKA) Neurotrophins->TRK_Receptor Binds and activates PLC_gamma PLCγ TRK_Receptor->PLC_gamma PI3K PI3K TRK_Receptor->PI3K Shc_Grb2_SOS Shc/Grb2/SOS TRK_Receptor->Shc_Grb2_SOS DAG_IP3 DAG / IP3 PLC_gamma->DAG_IP3 Akt Akt PI3K->Akt Ras Ras Shc_Grb2_SOS->Ras PKC PKC DAG_IP3->PKC Cell_Survival Cell Survival & Proliferation PKC->Cell_Survival Akt->Cell_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Survival Differentiation Differentiation ERK->Differentiation

Caption: TRK Signaling Pathway.

DYRK1A_Signaling_Pathway DYRK1A DYRK1A NFAT NFAT DYRK1A->NFAT Phosphorylates APP APP DYRK1A->APP Phosphorylates Tau Tau DYRK1A->Tau Phosphorylates Splicing_Factors Splicing Factors (e.g., SF3B1) DYRK1A->Splicing_Factors Phosphorylates Gene_Transcription Gene Transcription NFAT->Gene_Transcription Abeta_Production Aβ Production APP->Abeta_Production Neurofibrillary_Tangles Neurofibrillary Tangles Tau->Neurofibrillary_Tangles Alternative_Splicing Alternative Splicing Splicing_Factors->Alternative_Splicing

Caption: DYRK1A Signaling Pathway.

Akt_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates GSK3b GSK3β Akt->GSK3b Inhibits FOXO FOXO Transcription Factors Akt->FOXO Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth GSK3b->Cell_Growth Promotes (when active) Cell_Survival Cell Survival FOXO->Cell_Survival Promotes Apoptosis (when active)

Caption: Akt Signaling Pathway.

TBK1_Signaling_Pathway PAMPs_DAMPs PAMPs / DAMPs (e.g., viral DNA) PRRs Pattern Recognition Receptors (PRRs) (e.g., cGAS, RIG-I) PAMPs_DAMPs->PRRs STING_MAVS STING / MAVS PRRs->STING_MAVS TBK1 TBK1 STING_MAVS->TBK1 Recruits and activates IRF3 IRF3 TBK1->IRF3 Phosphorylates NFkB NF-κB TBK1->NFkB Activates TypeI_IFN Type I Interferon Production IRF3->TypeI_IFN Inflammatory_Cytokines Inflammatory Cytokine Production NFkB->Inflammatory_Cytokines

Caption: TBK1 Signaling Pathway.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds and dimerizes FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg Grb2_SOS Grb2/SOS FRS2->Grb2_SOS PI3K PI3K FRS2->PI3K Ras Ras Grb2_SOS->Ras Akt Akt PI3K->Akt DAG_IP3 DAG / IP3 PLCg->DAG_IP3 MAPK_Pathway MAPK Pathway (Raf-MEK-ERK) Ras->MAPK_Pathway Cell_Survival Cell Survival Akt->Cell_Survival Cell_Migration Cell Migration DAG_IP3->Cell_Migration Cell_Proliferation Cell Proliferation & Differentiation MAPK_Pathway->Cell_Proliferation

Caption: FGFR Signaling Pathway.

Experimental Protocols

Synthesis of Kinase Inhibitors from this compound

A common and versatile method for functionalizing the this compound core is the Suzuki-Miyaura cross-coupling reaction. This allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 5-position.

General Protocol for Suzuki-Miyaura Cross-Coupling:

Suzuki_Miyaura_Workflow Start Start: This compound & Boronic Acid/Ester Reaction_Setup Reaction Setup: - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., Na₂CO₃) - Solvent (e.g., Dioxane/H₂O) Start->Reaction_Setup Heating Heating: (e.g., 80-100 °C) Reaction_Setup->Heating Workup Aqueous Workup: - Extraction with  organic solvent Heating->Workup Purification Purification: - Column Chromatography Workup->Purification Product Final Product: 5-substituted-1H-pyrazolo[3,4-b]pyridine Purification->Product

Caption: Suzuki-Miyaura Coupling Workflow.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid or boronic acid pinacol (B44631) ester

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., sodium carbonate, potassium carbonate)

  • Solvent (e.g., 1,4-dioxane, DME, toluene, and water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the boronic acid/ester (1.1-1.5 equivalents), and the base (2-3 equivalents).

  • Add the palladium catalyst (0.05-0.1 equivalents).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 5-substituted-1H-pyrazolo[3,4-b]pyridine derivative.

Kinase Inhibition Assays

Several assay formats can be used to determine the inhibitory activity of the synthesized compounds. The choice of assay depends on the specific kinase, available reagents, and desired throughput.

Protocol 1: FRET-based Kinase Assay (e.g., Z'-LYTE™ for TBK1) [6]

FRET_Assay_Workflow Start Start: - Kinase - Substrate Peptide - ATP - Test Compound Incubation1 Kinase Reaction: Incubate at RT Start->Incubation1 Development Add Development Reagent Incubation1->Development Incubation2 Development: Incubate at RT Development->Incubation2 Stop Add Stop Reagent Incubation2->Stop Readout Measure Fluorescence (FRET Signal) Stop->Readout Analysis Data Analysis: Calculate IC₅₀ Readout->Analysis

Caption: FRET-based Kinase Assay Workflow.

Materials:

  • Purified recombinant kinase (e.g., TBK1)

  • Fluorescently labeled peptide substrate

  • ATP

  • Test compounds serially diluted in DMSO

  • Assay buffer

  • Development reagent

  • Stop reagent

  • 384-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a solution of the kinase and substrate peptide in the assay buffer.

  • Add the test compounds at various concentrations to the wells of the 384-well plate.

  • Add the kinase/substrate mixture to the wells.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at room temperature for 1 hour.

  • Add the development reagent and incubate for 1 hour.

  • Add the stop reagent.

  • Measure the fluorescence resonance energy transfer (FRET) signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Luminescence-based Kinase Assay (e.g., ADP-Glo™ for TRK, Akt, FGFR, DYRK1A) [11][12][13][14]

ADPGlo_Assay_Workflow Start Start: - Kinase - Substrate - ATP - Test Compound Kinase_Reaction Kinase Reaction: Incubate at RT Start->Kinase_Reaction ATP_Depletion Add ADP-Glo™ Reagent (depletes ATP) Kinase_Reaction->ATP_Depletion Incubation1 Incubate at RT ATP_Depletion->Incubation1 ADP_to_ATP Add Kinase Detection Reagent (converts ADP to ATP) Incubation1->ADP_to_ATP Incubation2 Incubate at RT ADP_to_ATP->Incubation2 Readout Measure Luminescence Incubation2->Readout Analysis Data Analysis: Calculate IC₅₀ Readout->Analysis

Caption: ADP-Glo™ Kinase Assay Workflow.

Materials:

  • Purified recombinant kinase

  • Kinase substrate

  • ATP

  • Test compounds serially diluted in DMSO

  • Kinase assay buffer

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Set up the kinase reaction in the wells of a white opaque plate by adding the kinase, substrate, ATP, and test compound in the appropriate buffer.

  • Incubate the reaction at room temperature for 60 minutes.

  • Add the ADP-Glo™ Reagent to deplete the remaining ATP and incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the ADP generated during the kinase reaction to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity. Calculate the percent inhibition and determine the IC₅₀ values.

Conclusion

The this compound scaffold is a valuable starting point for the development of novel kinase inhibitors. Its synthetic tractability, coupled with the ability to target a diverse range of kinases, makes it a privileged scaffold in medicinal chemistry. The protocols and data presented in this document provide a foundation for researchers to design, synthesize, and evaluate new inhibitors based on this promising core structure. Further exploration of the structure-activity relationships of derivatives of this scaffold is likely to yield potent and selective kinase inhibitors for the treatment of various diseases.

References

Application of 5-bromo-1H-pyrazolo[3,4-b]pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-1H-pyrazolo[3,4-b]pyridine is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features, including the presence of a bromine atom which serves as a convenient handle for further chemical modifications, make it a valuable building block for the synthesis of a diverse range of biologically active molecules. This document provides an overview of its applications, with a focus on its use in the development of kinase inhibitors, along with detailed protocols for the synthesis and biological evaluation of its derivatives.

The pyrazolo[3,4-b]pyridine core is considered a privileged structure in drug discovery, demonstrating a wide array of pharmacological activities. Derivatives have shown therapeutic potential in oncology, neurology, and infectious diseases.[1] The bromine substituent at the 5-position enhances its utility, allowing for the introduction of various functional groups through cross-coupling reactions, thereby enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The pyrazolo[3,4-b]pyridine scaffold has been successfully employed to develop potent and selective inhibitors of several important kinases.

Kinase Inhibition

Derivatives of this compound have been extensively investigated as inhibitors of various protein kinases, including:

  • Tropomyosin Receptor Kinase (TRK) Inhibitors: The TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC) are drivers in various cancers. Several pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as potent TRK inhibitors.

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Aberrant FGFR signaling is a key factor in the development of several cancers. The pyrazolo[3,4-b]pyridine core has been utilized to design selective and potent FGFR inhibitors.

  • TANK-Binding Kinase 1 (TBK1) Inhibitors: TBK1 is a key regulator of the innate immune response and is implicated in inflammatory diseases and some cancers. Novel and potent TBK1 inhibitors have been developed using the this compound scaffold.

Beyond these, the scaffold has also been explored for the inhibition of other kinases such as Cyclin-Dependent Kinases (CDKs) and Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs).[2][3]

Other Therapeutic Areas

While kinase inhibition is the most prominent application, derivatives of this compound have also been investigated for other therapeutic purposes:

  • Antibacterial and Antioxidant Agents: Sulfonamide derivatives synthesized from this scaffold have shown potential as antibacterial and antioxidant candidates.[4]

  • Neurological Disorders: The compound serves as an intermediate in the synthesis of drugs targeting neurological disorders.[1]

Quantitative Data Summary

The following tables summarize the in vitro biological activity of various pyrazolo[3,4-b]pyridine derivatives synthesized using this compound as a starting material or key intermediate.

Table 1: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against TRK Kinases

Compound IDTarget KinaseIC50 (nM)Reference
C03TRKA56[5]
C09TRKA57
C10TRKA26
LarotrectinibTRKA3.0[6]
LarotrectinibTRKB13[6]
LarotrectinibTRKC0.2[6]

Table 2: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against FGFR Kinases

Compound IDTarget KinaseIC50 (nM)Reference
7nFGFR1<1
7nFGFR20.7
7nFGFR32.0
7nVEGFR2422.7
AZD4547FGFR1-

Table 3: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against TBK1 Kinase

Compound IDTarget KinaseIC50 (nM)Reference
15yTBK10.2[7]
BX795TBK17.1[7]
MRT67307TBK128.7[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis of pyrazolo[3,4-b]pyridine derivatives and their biological evaluation.

Synthesis Protocols

Protocol 1: General Procedure for the Iodination of this compound

This protocol describes the synthesis of 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, a key intermediate for further diversification.

Materials:

  • This compound

  • N-Iodosuccinimide (NIS)

  • Dimethylformamide (DMF)

  • Water

Procedure:

  • Dissolve this compound (1.0 eq) in DMF.

  • Add N-Iodosuccinimide (1.1 eq) to the solution.

  • Heat the reaction mixture at 60 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water to precipitate the product.

  • Filter the precipitate under reduced pressure to obtain the crude product.

  • The crude 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine can be used in the next step without further purification.

Protocol 2: General Procedure for Suzuki Coupling of 3-iodo-1H-pyrazolo[3,4-b]pyridine Derivatives

This protocol outlines a general method for introducing aryl or heteroaryl groups at the C3 position via a Suzuki coupling reaction.

Materials:

  • SEM-protected 3-iodo-1H-pyrazolo[3,4-b]pyridine derivative

  • Arylboronic acid or arylboronic acid pinacol (B44631) ester (1.2 eq)

  • Pd(PPh3)4 (0.1 eq)

  • Na2CO3 (2.0 eq)

  • 1,4-Dioxane (B91453)

  • Water

Procedure:

  • To a reaction vessel, add the SEM-protected 3-iodo-1H-pyrazolo[3,4-b]pyridine derivative (1.0 eq), the corresponding arylboronic acid or ester (1.2 eq), Pd(PPh3)4 (0.1 eq), and Na2CO3 (2.0 eq).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture at 80 °C for 6 hours under an argon atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Biological Evaluation Protocols

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against a target kinase.

Materials:

  • Test compounds (derivatives of this compound)

  • Recombinant target kinase

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound and the kinase/substrate mixture.

  • Initiate the kinase reaction by adding ATP (at a concentration near the Km for the specific kinase).

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 4: Cell Proliferation Assay (SRB Assay)

This protocol is used to assess the anti-proliferative activity of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, HCT116, MCF-7)

  • Complete cell culture medium

  • Test compounds

  • Sulforhodamine B (SRB) solution

  • Trichloroacetic acid (TCA)

  • Tris base solution

  • 96-well plates

Procedure:

  • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Fix the cells by gently adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4 °C.

  • Wash the plates five times with water and allow them to air dry.

  • Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilize the bound dye with 10 mM Tris base solution.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the IC50 values.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by this compound derivatives and a general experimental workflow.

TRK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Neurotrophin Neurotrophin (e.g., NGF, BDNF) TRK_Receptor TRK Receptor (TRKA/B/C) Neurotrophin->TRK_Receptor Binding & Dimerization RAS RAS TRK_Receptor->RAS PI3K PI3K TRK_Receptor->PI3K PLCg PLCγ TRK_Receptor->PLCg Pyrazolo_Pyridine Pyrazolo[3,4-b]pyridine Derivative Pyrazolo_Pyridine->TRK_Receptor Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Differentiation ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response IP3_DAG IP3 / DAG PLCg->IP3_DAG IP3_DAG->Cell_Response

Caption: TRK Signaling Pathway and Inhibition by Pyrazolo[3,4-b]pyridine Derivatives.

FGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF FGF FGFR FGFR FGF->FGFR Binding FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg Pyrazolo_Pyridine Pyrazolo[3,4-b]pyridine Derivative Pyrazolo_Pyridine->FGFR Inhibition GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Angiogenesis ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response PLCg->Cell_Response

Caption: FGFR Signaling Pathway and Inhibition by Pyrazolo[3,4-b]pyridine Derivatives.

TBK1_Signaling_Pathway cluster_upstream Upstream Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMPs_DAMPs PAMPs / DAMPs Adaptors Adaptor Proteins (e.g., STING, MAVS) PAMPs_DAMPs->Adaptors TBK1 TBK1 Adaptors->TBK1 Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation & Activation NFkB NF-κB TBK1->NFkB Phosphorylation & Activation Pyrazolo_Pyridine Pyrazolo[3,4-b]pyridine Derivative Pyrazolo_Pyridine->TBK1 Inhibition IRF3_p p-IRF3 IRF3->IRF3_p NFkB_act Activated NF-κB NFkB->NFkB_act Gene_Expression Gene Expression (Type I IFNs, Cytokines) IRF3_p->Gene_Expression Nuclear Translocation NFkB_act->Gene_Expression Nuclear Translocation

Caption: TBK1 Signaling Pathway in Innate Immunity and its Inhibition.

Experimental_Workflow Start Start: This compound Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Start->Synthesis Purification Purification & Characterization (Column Chromatography, NMR, MS) Synthesis->Purification In_Vitro_Assay In Vitro Kinase Assay (IC50 Determination) Purification->In_Vitro_Assay Cell_Based_Assay Cell-Based Assays (Proliferation, Apoptosis) In_Vitro_Assay->Cell_Based_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Based_Assay->SAR_Analysis SAR_Analysis->Synthesis Design New Derivatives Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General Experimental Workflow for Drug Discovery using the Pyrazolo[3,4-b]pyridine Scaffold.

References

Application Notes and Protocols: Iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the electrophilic iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridine, a key intermediate in the synthesis of biologically active compounds. The resulting product, 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, serves as a versatile building block for the development of novel therapeutics, particularly kinase inhibitors.

Introduction

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting various protein kinases.[1][2] Kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in a multitude of diseases, including cancer and inflammatory disorders.[3] Specifically, derivatives of this scaffold have been investigated as potent inhibitors of Tropomyosin receptor kinases (TRKs) and TANK-binding kinase 1 (TBK1), both of which are significant targets in oncology and immunology.[3][4]

The introduction of an iodine atom at the C3 position of the pyrazolo[3,4-b]pyridine ring provides a reactive handle for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery. This document outlines two effective methods for this key iodination step.

Signaling Pathway Context: TRK and TBK1 Kinases

To appreciate the significance of 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine in drug development, it is essential to understand the signaling pathways of its ultimate targets.

signaling_pathways cluster_trk TRK Signaling Pathway cluster_tbk1 TBK1 Signaling Pathway Neurotrophins Neurotrophins (e.g., NGF) TRK_Receptor TRK Receptor Neurotrophins->TRK_Receptor binds Dimerization Dimerization TRK_Receptor->Dimerization induces Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation leads to Downstream_Signaling Downstream Pathways (e.g., MAPK, PI3K) Autophosphorylation->Downstream_Signaling activates Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival promotes PAMPs_DAMPs PAMPs/DAMPs PRRs Pattern Recognition Receptors (e.g., TLRs) PAMPs_DAMPs->PRRs detected by Adaptors Adaptor Proteins PRRs->Adaptors recruit TBK1 TBK1 Adaptors->TBK1 activates IRF3_7 IRF3/7 TBK1->IRF3_7 phosphorylates IFN_Production Type I Interferon Production IRF3_7->IFN_Production induces

Caption: Simplified diagrams of the TRK and TBK1 signaling pathways.

Experimental Protocols

Two primary methods for the iodination of this compound are presented below. Both protocols have demonstrated high efficiency and yield.

Method 1: Iodination using N-Iodosuccinimide (NIS)

This method employs N-Iodosuccinimide as the iodinating agent in a polar aprotic solvent.

Experimental Workflow:

nis_workflow start Start dissolve Dissolve this compound and N-Iodosuccinimide in DMF start->dissolve heat Heat the mixture at 60 °C and stir for 12 h dissolve->heat cool Cool the reaction mixture to room temperature heat->cool precipitate Pour the mixture into water to induce precipitation cool->precipitate filter Filter the precipitate under reduced pressure precipitate->filter product Obtain 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine filter->product

Caption: Workflow for the iodination of this compound using NIS.

Detailed Protocol:

  • To a solution of this compound (24 g, 121.20 mmol) in dimethylformamide (DMF), add N-iodosuccinimide (133.00 mmol).[4]

  • Heat the reaction mixture to 60 °C and stir for 12 hours.[4]

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water, which will cause the product to precipitate.[4]

  • Collect the faint yellow solid by filtration under reduced pressure.[4]

  • The product can be used in the next step without further purification.[4]

Method 2: Iodination using Molecular Iodine (I₂) and Base

This classic electrophilic aromatic substitution utilizes molecular iodine in the presence of a strong base.

Experimental Workflow:

i2_workflow start Start dissolve_substrate Dissolve this compound in DMF start->dissolve_substrate add_base Add crushed KOH pellets and stir dissolve_substrate->add_base add_iodine Add I₂ and stir vigorously for 3.5 h add_base->add_iodine workup Perform aqueous workup with EtOAc and NaHCO₃ add_iodine->workup extract Extract the aqueous layer with EtOAc workup->extract dry_concentrate Dry the combined organic layers and concentrate extract->dry_concentrate product Obtain 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine dry_concentrate->product

Caption: Workflow for the iodination of this compound using I₂ and base.

Detailed Protocol:

  • To a stirred solution of this compound (1 g, 5.05 mmol) in DMF (14 mL), add crushed potassium hydroxide (B78521) (KOH) pellets (1.06 g, 19.03 mmol) in one portion.[5]

  • Stir the mixture for approximately 11 minutes.[5]

  • Add molecular iodine (I₂) (1.15 g, 4.54 mmol) and continue to stir vigorously for 3.5 hours.[5]

  • Partially concentrate the mixture in vacuo, then dilute with ethyl acetate (B1210297) (EtOAc) (40 mL) and a saturated sodium bicarbonate (NaHCO₃) solution (20 mL) and partition the layers.[5]

  • Extract the aqueous layer with EtOAc (2 x 20 mL).[5]

  • Combine the organic layers, dry over magnesium sulfate (B86663) (MgSO₄), filter, and concentrate to yield the product.[5]

  • An alternative procedure involves using sodium hydroxide (NaOH) in 1,4-dioxane (B91453) at 40 °C for 23 hours, followed by a workup with sodium thiosulfate (B1220275) (Na₂S₂O₃) solution.[5]

Data Summary

The following table summarizes the key quantitative data for the two described protocols.

ParameterMethod 1: NISMethod 2: I₂ / Base
Starting Material This compoundThis compound
Iodinating Agent N-Iodosuccinimide (NIS)Iodine (I₂)
Base Not requiredPotassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
Solvent Dimethylformamide (DMF)Dimethylformamide (DMF) or 1,4-Dioxane
Temperature 60 °CRoom Temperature to 40 °C
Reaction Time 12 hours3.5 - 23 hours
Reported Yield 82.4%[4]up to 97%[5]
Product Purity Used without further purification[4]Purified via workup and extraction[5]

Product Characterization: 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine

  • Molecular Formula: C₆H₃BrIN₃

  • Molecular Weight: 323.92 g/mol

  • ¹H NMR (400 MHz, CDCl₃): δ 7.94 (d, J=2.1 Hz, 1H), 8.55 (d, J=2.1Hz, 1H), 10.85 (brs, 1H, NH).[5]

References

Application Notes and Protocols for 5-bromo-1H-pyrazolo[3,4-b]pyridine in Crop Protection Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

5-bromo-1H-pyrazolo[3,4-b]pyridine is a versatile heterocyclic scaffold that serves as a crucial building block in the synthesis of a wide range of biologically active molecules. Its unique structural features make it an attractive starting material for the development of novel agrochemicals. Research has demonstrated that derivatives of the pyrazolo[3,4-b]pyridine core exhibit significant herbicidal, fungicidal, and insecticidal properties, making this compound a molecule of high interest in the field of crop protection.

These application notes provide an overview of the use of this compound in the synthesis of potential agrochemicals, along with detailed protocols for their biological evaluation.

Synthesis of Bioactive Derivatives

This compound is a key intermediate for creating diverse libraries of compounds for screening. The bromine atom at the 5-position and the nitrogen atoms in the pyrazole (B372694) and pyridine (B92270) rings offer multiple sites for chemical modification, allowing for the introduction of various functional groups to modulate biological activity.

A common synthetic strategy involves using this compound as a core structure to be further functionalized. For example, it can be used in coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to introduce aryl or other substituted groups.

General Synthetic Protocol for Pyrazolo[3,4-b]pyridine Derivatives:

A general synthesis for the this compound core starts from 5-bromo-2-fluoropyridine-3-carboxaldehyde (B569406).

  • Step 1: Cyclization. 5-bromo-2-fluoropyridine-3-carboxaldehyde (1 equivalent) is reacted with hydrazine (B178648) hydrate (B1144303) (excess) in a suitable solvent like ethanol.

  • Step 2: Reflux. The reaction mixture is heated to reflux and stirred for several hours to overnight.

  • Step 3: Work-up. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified, often by recrystallization or column chromatography, to yield this compound.

Further derivatization can be achieved through various organic reactions to synthesize a library of candidate agrochemicals.

Applications in Crop Protection

Derivatives of this compound have shown promise in three main areas of crop protection: as fungicides, insecticides, and herbicides.

Fungicidal Applications

Spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivatives have demonstrated notable fungicidal activity against soil-borne fungi such as Rhizoctonia solani and Fusarium solani.[1] Some of these derivatives have shown efficacy comparable to or even exceeding that of the commercial fungicide Pencycuron.[1]

Quantitative Fungicidal Activity Data

Compound ClassTarget FungiActivity MetricResultReference Compound
Spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivativesRhizoctonia solaniMycelial Growth InhibitionRemarkable ActivityPencycuron
Spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivativesFusarium solaniMycelial Growth InhibitionRemarkable ActivityPencycuron
Pyrazole derivativesValsa maliEC500.22 mg/LBoscalid (EC50 = 6.71 mg/L)
Pyrazole derivativesPhysalospora piricolaEC500.55 mg/L-

Experimental Protocol: In Vitro Antifungal Assay (Mycelial Growth Inhibition)

This protocol is adapted from methodologies used for screening pyrazole derivatives against plant pathogenic fungi.

  • Preparation of Test Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions. Further dilute with sterile distilled water containing a surfactant (e.g., Tween 80) to achieve the desired final concentrations.

  • Culture Medium Preparation: Prepare Potato Dextrose Agar (PDA) medium and autoclave. Allow it to cool to approximately 50-60°C.

  • Incorporation of Test Compounds: Add the appropriate volume of the test compound solution to the molten PDA to achieve the final test concentrations. Pour the mixture into sterile Petri dishes.

  • Inoculation: Place a mycelial disc (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus (e.g., Rhizoctonia solani, Fusarium solani) onto the center of the PDA plates.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions after a specific incubation period (e.g., 48-72 hours), or until the fungal growth in the control plate reaches the edge of the dish.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(C - T) / C] * 100 Where:

    • C = Average diameter of the fungal colony in the control group.

    • T = Average diameter of the fungal colony in the treatment group.

G

Insecticidal Applications

Derivatives of pyrazolo[3,4-b]pyridine have shown insecticidal activity against various pests, including mosquito larvae (Culex pipiens) and aphids (Aphis gossypii).[2][3] The mechanism of action for some of these compounds involves the inhibition of digestive enzymes like lipase (B570770) and amylase in the insect larvae.[3]

Quantitative Insecticidal Activity Data

Compound ClassTarget InsectActivity MetricResult (ppm)
Pyrazolo[3,4-b]pyridine derivative 4Culex pipiens larvaeLC508.4
Pyrazolo[3,4-b]pyridine derivative 1Culex pipiens larvaeLC50154.4
Pyrazolo[3,4-b]pyridine derivative 5Culex pipiens larvaeLC50135.1
Pyrazolo[3,4-b]pyridine derivative 11Culex pipiens larvaeLC50697.2
Pyrazolo[3,4-b]pyridine derivative 2Culex pipiens larvaeLC505600

Experimental Protocol: Larvicidal Bioassay (e.g., against Culex pipiens)

This protocol is based on methods for evaluating the insecticidal activity of pyrazolo[3,4-b]pyridine derivatives.[3]

  • Rearing of Larvae: Maintain a laboratory colony of the target insect larvae under controlled conditions of temperature, humidity, and photoperiod.

  • Preparation of Test Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., acetone (B3395972) or ethanol). Prepare a series of dilutions in water to obtain the desired test concentrations.

  • Bioassay:

    • Place a specific number of larvae (e.g., 20-25 second-stage larvae) in beakers or cups containing a defined volume of water (e.g., 100 mL).

    • Add the appropriate amount of the test solution to each beaker to achieve the target concentration.

    • Prepare a control group with the solvent and a negative control with water only.

    • Each concentration and control should be replicated (e.g., 3-4 times).

  • Incubation: Keep the beakers under the same controlled conditions as the rearing environment.

  • Mortality Assessment: Record the number of dead larvae after a specific exposure time (e.g., 24, 48, and 72 hours). Larvae are considered dead if they are immobile and do not respond to gentle prodding.

  • Data Analysis: Calculate the percentage of mortality for each concentration, correcting for any control mortality using Abbott's formula. Determine the LC50 (lethal concentration to kill 50% of the population) value using probit analysis.

G

Herbicidal Applications

Phenylpyridine-containing pyrazole derivatives have shown moderate to good post-emergence herbicidal activity against a range of economically important weeds.[4]

Quantitative Herbicidal Activity Data (Post-emergence at 150 g a.i./ha)

CompoundTarget WeedInhibition (%)Reference CompoundInhibition (%)
6aDigitaria sanguinalis (DS)50-60Pyroxasulfone-
6aAbutilon theophrasti (AT)50-60Pyroxasulfone-
6aEclipta prostrata (EP)50-60Pyroxasulfone<50
6cDigitaria sanguinalis (DS)50-60Pyroxasulfone-
6cAbutilon theophrasti (AT)50-60Pyroxasulfone-
6cEclipta prostrata (EP)50-60Pyroxasulfone<50
6a, 6cSetaria viridis~50PyroxasulfoneSlightly lower than 50

Experimental Protocol: Post-Emergence Herbicidal Assay

This protocol is a generalized procedure based on the evaluation of pyrazole derivatives.[4]

  • Plant Cultivation: Grow target weed species (e.g., Digitaria sanguinalis, Abutilon theophrasti, Setaria viridis) in pots containing a suitable soil mix in a greenhouse under controlled conditions.

  • Preparation of Spray Solution: Dissolve the test compounds in an appropriate solvent and dilute with water containing a surfactant to the desired application rate (e.g., corresponding to 150 g active ingredient per hectare).

  • Application: When the weed seedlings have reached a specific growth stage (e.g., 2-3 leaf stage), spray them uniformly with the test solution using a laboratory sprayer.

  • Incubation: Return the treated plants to the greenhouse and observe them for a set period (e.g., 14-21 days).

  • Herbicidal Effect Assessment: Visually assess the herbicidal injury on a scale of 0 to 100, where 0 represents no effect and 100 represents complete plant death.

  • Data Analysis: Analyze the data to determine the effective dose for a certain level of control (e.g., GR50, the dose required for 50% growth reduction).

Mechanism of Action: Kinase Inhibition

A recurring theme in the biological activity of pyrazolo[3,4-b]pyridine derivatives is the inhibition of various protein kinases.[5] Kinases are essential enzymes that regulate a vast array of cellular processes in plants, fungi, and insects, including growth, development, and stress responses. By inhibiting specific kinases, these compounds can disrupt critical life processes, leading to their fungicidal, insecticidal, or herbicidal effects. This mode of action offers the potential for developing agrochemicals with novel target sites.

G

Conclusion

This compound is a valuable scaffold for the discovery of new crop protection agents. Its derivatives have demonstrated a broad spectrum of biological activities, including fungicidal, insecticidal, and herbicidal effects. The protocols provided in these notes offer a framework for the synthesis and evaluation of novel compounds based on this promising heterocyclic system. Further research and optimization of derivatives of this compound could lead to the development of next-generation agrochemicals with improved efficacy and novel modes of action.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 5-bromo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling of 5-bromo-1H-pyrazolo[3,4-b]pyridine.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format.

Question 1: My reaction shows low to no conversion of the starting material. What are the likely causes and how can I fix it?

Answer:

Low or no conversion is a common issue that can often be traced back to the catalyst system, reaction conditions, or reagent quality.

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from a Pd(II) precatalyst, or it may be decomposing.[1][2]

    • Solution: Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern pre-catalyst that readily forms the active species.[1][2] Ensure your solvent and reaction mixture are rigorously degassed to prevent catalyst deactivation by oxygen.[1][3] You can also try increasing the catalyst loading, but be mindful of costs and potential side reactions.[1]

  • Suboptimal Conditions: The temperature may be too low, the base too weak, or the solvent inappropriate.

    • Solution: Systematically screen different bases. For electron-deficient systems like pyrazolopyridines, a stronger base such as K₃PO₄ or Cs₂CO₃ might be necessary.[1][4] Experiment with various aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water.[1][5] Increasing the reaction temperature, sometimes up to 100-120°C, can also improve conversion.[1]

  • Poor Reagent Quality: Your starting materials may be impure or degraded.

    • Solution: Use fresh, high-purity this compound and boronic acid. Boronic acids are particularly susceptible to degradation via protodeboronation, especially in the presence of water and a base.[1][3]

Question 2: I'm observing a significant amount of the debrominated starting material (1H-pyrazolo[3,4-b]pyridine). How can I minimize this side reaction?

Answer:

Debromination is a frequent side reaction with heteroaryl halides.[6] Several factors can contribute to its formation:

  • N-H Acidity: The unprotected N-H proton on the pyrazole (B372694) ring is acidic. The resulting pyrazolate anion can interact with the catalyst and promote dehalogenation.[6]

    • Solution: Protecting the pyrazole nitrogen with a suitable group (e.g., Boc, SEM) can significantly suppress or eliminate this side reaction.[6]

  • Base and Solvent Choice: The strength of the base and the polarity of the solvent play a crucial role.

    • Solution: Using a milder inorganic base like K₃PO₄ or CsF, or an organic base, can reduce the rate of debromination compared to strong bases like NaOH or KOH.[6]

  • Catalyst System: Certain ligands are more prone to inducing dehalogenation.

    • Solution: Employing bulky, electron-rich phosphine (B1218219) ligands such as XPhos or SPhos can often minimize debromination.[6][7]

Question 3: My main byproduct is the homocoupling of my boronic acid. What causes this and how can I prevent it?

Answer:

Homocoupling of boronic acids is typically promoted by the presence of oxygen, which can generate Pd(II) species that facilitate this side reaction.[2][3]

  • Solution: Rigorous degassing of all solvents and reagents is critical.[2][3] Maintain a strict inert atmosphere (argon or nitrogen) throughout the entire reaction setup and execution.[4] Using a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst can also help reduce the amount of Pd(II) species that lead to homocoupling.[1]

Question 4: The reaction is sluggish and my boronic acid seems to be decomposing over time. What can I do?

Answer:

This issue is likely due to protodeboronation, the replacement of the boronic acid group with a hydrogen atom.[3][6] This is a common problem, especially with heteroaryl boronic acids.[3]

  • Solution: Convert the boronic acid to a more stable derivative, such as a pinacol (B44631) ester or a trifluoroborate salt.[3][6] These derivatives are generally more robust and slowly release the active boronic acid under the reaction conditions, which can help minimize decomposition.[6][8] Using a slight excess (1.2-1.5 equivalents) of the boronic acid derivative can also help compensate for some degradation and drive the reaction to completion.[3][9]

Frequently Asked Questions (FAQs)

What are good starting conditions for the Suzuki coupling of this compound?

A good starting point would be to use a palladium catalyst with a bulky, electron-rich phosphine ligand, such as Pd(dppf)Cl₂ or a combination of a palladium source like Pd₂(dba)₃ with a ligand like XPhos.[6][10] A moderately strong base like K₂CO₃ or K₃PO₄ is often effective.[10][11] A common solvent system is a mixture of an aprotic polar solvent like 1,4-dioxane (B91453) or DME with water (e.g., 4:1 ratio), with the reaction heated to 80-100 °C.[9][11]

How does the unprotected N-H group on the pyrazole ring affect the reaction?

The acidic N-H proton can lead to side reactions, most notably debromination.[6] The resulting pyrazolate anion can also coordinate with the palladium catalyst, potentially interfering with the catalytic cycle. While many Suzuki couplings can be achieved with the unprotected heterocycle, N-protection is a key strategy to consider if you encounter issues with side reactions or low yields.[6]

Can I use boronic esters or trifluoroborate salts instead of boronic acids?

Yes, and it is often recommended. Boronic esters (like pinacol esters) and trifluoroborate salts are generally more stable than their corresponding boronic acids and are less prone to protodeboronation.[3][6][8] This increased stability can lead to higher yields and more reproducible results, especially in challenging coupling reactions.[6]

Is microwave irradiation beneficial for this type of coupling?

Microwave-assisted heating can be very effective for Suzuki-Miyaura reactions, often leading to significantly reduced reaction times and improved yields.[7] For a substrate like this compound, microwave conditions could be an excellent optimization strategy to explore, especially if conventional heating methods are slow or inefficient.[7]

How should I monitor the reaction's progress?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][12] These techniques allow you to track the consumption of the starting materials and the formation of the desired product over time, helping you to determine the optimal reaction duration.

Data Presentation: Screening Reaction Conditions

The following tables summarize typical starting points for optimizing the Suzuki coupling of this compound.

Table 1: Palladium Catalyst and Ligand Screening

Catalyst (mol%)Ligand (mol%)Typical Outcome
Pd(PPh₃)₄ (2-5)-A common starting point, but may lead to side reactions.[11]
Pd(dppf)Cl₂ (2-5)-Often provides good yields for heteroaryl couplings.[10][13]
Pd₂(dba)₃ (1-3)XPhos or SPhos (2-6)Highly active system, good for minimizing debromination.[6][7]
Pd(OAc)₂ (2-5)PPh₃ or PCy₃ (4-10)Requires in-situ reduction; ligand choice is critical.[1][14]

Table 2: Base and Solvent Screening

Base (Equivalents)Solvent SystemTemperature (°C)Notes
K₂CO₃ (2-3)Dioxane/H₂O (4:1)80-100A standard, effective combination for many substrates.[10][15]
K₃PO₄ (2-3)Toluene or DMF90-110A stronger base, useful for less reactive substrates.[2][11]
Cs₂CO₃ (2-3)DME or THF80-100Highly soluble and effective, but more expensive.[1][13]
KF (2-3)DMF90-110A milder base, can be useful if ester groups are present.[5][14]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol provides a general starting point and may require optimization.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)[9]

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)[10]

  • Base (e.g., K₂CO₃, 2-3 equiv)[10]

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)[9][11]

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry reaction vessel, add this compound, the arylboronic acid/ester, the base, and the palladium catalyst.[9][12]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[2][9]

  • Solvent Addition: Add the degassed solvent system via syringe.[2][12]

  • Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[9]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).[9][12]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired coupled product.[9][12]

Visualizations

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids: Pyrazolopyridine, Boronic Acid, Base, Pd Catalyst B 2. Inert Atmosphere: Evacuate & Backfill with Argon (3x) A->B C 3. Add Degassed Solvent B->C D 4. Heat & Stir (e.g., 80-100 °C) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Cool & Quench E->F G 7. Extraction F->G H 8. Column Chromatography G->H I 9. Pure Product H->I

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Troubleshooting_Low_Yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Quality cluster_side_reactions Side Reactions Start Low / No Yield C1 Is the catalyst active? Start->C1 R1 Are conditions optimal? Start->R1 S1 Are reagents pure/stable? Start->S1 SR1 Debromination or Protodeboronation? Start->SR1 C2 Solution: Use fresh catalyst, pre-catalyst, or Pd(0) source. Ensure rigorous degassing. C1->C2 No R2 Solution: Screen bases (e.g., K3PO4, Cs2CO3). Screen solvents (Dioxane, DMF). Increase temperature. R1->R2 No S2 Solution: Use fresh starting materials. Consider using a boronic ester. S1->S2 No SR2 Solution: Protect N-H group. Use bulky ligands (XPhos). Use boronic ester. SR1->SR2 Yes

Caption: A troubleshooting workflow for low yield in Suzuki coupling.

Suzuki_Cycle Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA PdII_Aryl R1-Pd(II)L2-X OA->PdII_Aryl TM Transmetalation PdII_Aryl->TM PdII_Biaryl R1-Pd(II)L2-R2 TM->PdII_Biaryl RE Reductive Elimination PdII_Biaryl->RE RE->Pd0 Product R1-R2 RE->Product R1X R1-X (Pyrazolopyridine) R1X->OA R2BY2 R2-B(OR)2 (Boronic Acid/Ester) R2BY2->TM Base Base Base->TM

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Overcoming Solubility Challenges with 5-bromo-1H-pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with 5-bromo-1H-pyrazolo[3,4-b]pyridine derivatives. These compounds hold significant promise, particularly as kinase inhibitors, but often present solubility challenges that can impede research and development. This guide provides practical troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you overcome these hurdles.

Troubleshooting Guide: Solubility Issues

Low aqueous solubility is a common issue with this compound derivatives, which can lead to problems in a variety of experimental settings, from enzymatic assays to cell-based studies and formulation development. The following table outlines common problems, their potential causes, and recommended solutions.

Problem Potential Cause Recommended Solutions
Precipitation in Aqueous Buffer The compound's intrinsic aqueous solubility is very low.- Decrease the final concentration of the compound.- Introduce a co-solvent (e.g., DMSO, ethanol) to the buffer, ensuring the final concentration is low (typically <1%) to avoid off-target effects.[1][2]- Adjust the pH of the buffer. For basic compounds, lowering the pH can increase solubility.[1][3]
Compound Crashes Out of Solution Upon Dilution of DMSO Stock The kinetic solubility of the compound has been exceeded in the aqueous medium.- Lower the final concentration of DMSO in the assay buffer (ideally ≤0.5%).[2][4]- Perform serial dilutions in the assay buffer instead of a single large dilution.[1]- Pre-warm the aqueous buffer before adding the DMSO stock.[1]
Inconsistent Results in Biological Assays Poor solubility leads to an unknown and variable effective concentration of the compound in the assay medium.- Visually inspect assay plates for precipitation before and after the experiment.[2]- Determine the compound's solubility in the specific cell culture medium being used.[2]- Utilize solubility-enhancing formulations such as cyclodextrin (B1172386) complexes or solid dispersions.[1][2]
Difficulty in Preparing a Concentrated Aqueous Stock Solution The compound has very limited water solubility, making a high-concentration stock in a purely aqueous system unfeasible.- Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol (B145695).[4]- For in vivo studies, consider lipid-based formulations or the preparation of a salt form of the compound.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach to solubilizing a new this compound derivative?

A1: Start by attempting to dissolve a small amount of the compound in a common organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol to create a high-concentration stock solution.[4] Subsequently, this stock solution can be diluted into your aqueous experimental medium. It is crucial to keep the final concentration of the organic solvent low (typically below 0.5% to 1%) to minimize any potential artifacts in your assay.[2][4]

Q2: How does pH affect the solubility of these compounds?

A2: The pyrazolo[3,4-b]pyridine core contains nitrogen atoms that can be protonated, meaning these derivatives often behave as weak bases. Therefore, the pH of the aqueous solution can significantly impact their solubility. Lowering the pH of the buffer below the pKa of the compound will lead to protonation and the formation of a more soluble salt form.[1][3] It is advisable to experimentally determine the optimal pH for solubility if your assay allows for pH modulation.

Q3: What are co-solvents and how can they help with solubility?

A3: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of non-polar, hydrophobic compounds.[7] For this compound derivatives, commonly used co-solvents include DMSO, ethanol, and polyethylene (B3416737) glycols (PEGs).[2] They work by reducing the polarity of the aqueous solvent system, thereby making it more favorable for the hydrophobic compound to dissolve.

Q4: My compound is still not soluble enough for my needs. What are some more advanced techniques I can try?

A4: If basic methods are insufficient, you can explore more advanced formulation strategies:

  • Solid Dispersions: This involves dispersing the compound in an inert, hydrophilic polymer matrix (e.g., PVP, PEG).[1][5] The resulting amorphous solid dispersion can have a significantly higher apparent water solubility and dissolution rate compared to the crystalline form.[3]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate hydrophobic molecules like your pyrazolopyridine derivative, forming an inclusion complex that is more water-soluble.[2][3][8]

  • Salt Formation: If your derivative has a sufficiently basic center, it can be converted into a salt (e.g., hydrochloride salt). Salt forms often exhibit much higher aqueous solubility than the free base.[3][5]

Experimental Protocols

Here are detailed protocols for some of the key solubility enhancement techniques.

Protocol 1: Solubility Enhancement using a Co-solvent System

Objective: To prepare a solution of a this compound derivative in an aqueous buffer using a co-solvent.

Materials:

  • This compound derivative

  • Dimethyl sulfoxide (DMSO), high purity

  • Aqueous buffer (e.g., PBS, Tris-HCl)

Procedure:

  • Prepare a High-Concentration Stock Solution: Weigh out a precise amount of the pyrazolopyridine derivative and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved by vortexing and, if necessary, gentle warming or sonication.[4]

  • Dilution into Aqueous Buffer: To prepare your final working solution, perform a serial dilution of the DMSO stock into the aqueous buffer. It is recommended to add the DMSO stock to the buffer and mix immediately to avoid precipitation.

  • Final Co-solvent Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, ideally below 0.5%, to prevent any unwanted effects on your experiment.[2][4]

  • Control: Always include a vehicle control in your experiments containing the same final concentration of DMSO as your test samples.

Protocol 2: Preparation of an Amorphous Solid Dispersion

Objective: To enhance the apparent solubility of a pyrazolopyridine derivative by creating an amorphous solid dispersion with a hydrophilic polymer.

Materials:

  • This compound derivative

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30 or Polyethylene Glycol (PEG) 6000)

  • Volatile organic solvent (e.g., ethanol or methanol)

Procedure:

  • Dissolution: Dissolve both the pyrazolopyridine derivative and the hydrophilic carrier in a common volatile organic solvent. The ratio of drug to carrier will need to be optimized (e.g., 1:1, 1:5, 1:10 by weight).[1]

  • Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator. This will result in a thin film or solid mass on the inside of the flask.[1]

  • Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.[1]

  • Pulverization: Scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.[1]

  • Solubility Testing: The resulting powder can then be dissolved directly in the aqueous buffer. The dissolution rate and apparent solubility should be significantly enhanced compared to the crystalline compound alone.[1]

Protocol 3: Cyclodextrin Complexation

Objective: To improve the aqueous solubility of a pyrazolopyridine derivative by forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Organic solvent (e.g., ethanol)

  • Deionized water

Procedure:

  • Prepare HP-β-CD Solution: Prepare a concentrated aqueous solution of HP-β-CD (e.g., 40% w/v) in deionized water.

  • Prepare Compound Stock: Prepare a concentrated stock solution of the pyrazolopyridine derivative in a suitable organic solvent like ethanol.

  • Form the Complex: Add the compound stock solution to the HP-β-CD solution while stirring. The molar ratio of the compound to cyclodextrin will need to be optimized (e.g., 1:1 or 1:2).

  • Equilibration: Incubate the mixture, typically with shaking or stirring, for several hours to overnight at room temperature to allow for complex formation.[1]

  • Lyophilization (Optional): For a solid form of the complex, the solution can be freeze-dried (lyophilized).[9]

  • Final Solution: The resulting aqueous solution or the redissolved lyophilized powder can be used for experiments.

Data Presentation

The following tables provide an illustrative example of how to present solubility data for a series of this compound derivatives.

Table 1: Illustrative Solubility of Pyrazolopyridine Derivatives in Common Solvents

Compound IDStructureSolubility in DMSO (mg/mL)Solubility in Ethanol (mg/mL)Aqueous Solubility at pH 7.4 (µg/mL)
Derivative A R1 = H, R2 = Phenyl>50~20<1
Derivative B R1 = Methyl, R2 = Phenyl>50~25<1
Derivative C R1 = H, R2 = 4-Fluorophenyl>40~15<0.5
Derivative D R1 = H, R2 = 4-Methoxyphenyl>50~18<1

Table 2: Example of Solubility Enhancement for Derivative A

FormulationAqueous Solubility (µg/mL)Fold Increase
Unformulated (Crystalline) <1-
1% DMSO in PBS ~5~5
1:10 Solid Dispersion with PVP K30 ~50~50
1:2 Molar Ratio with HP-β-CD ~80~80

Signaling Pathways and Experimental Workflows

Many this compound derivatives function as kinase inhibitors. Understanding the signaling pathways they target is crucial for experimental design and data interpretation. Below are diagrams of relevant signaling pathways and a general workflow for addressing solubility issues.

experimental_workflow start Poorly Soluble Pyrazolopyridine Derivative tier1 Tier 1: Basic Methods start->tier1 tier2 Tier 2: Advanced Formulation tier1->tier2 If solubility is still insufficient sub_tier1 Decrease Concentration pH Adjustment Co-solvents (DMSO, Ethanol) tier1->sub_tier1 tier3 Tier 3: Chemical Modification tier2->tier3 For persistent issues or in vivo studies sub_tier2 Solid Dispersions (PVP, PEG) Cyclodextrin Complexation Nanosuspensions tier2->sub_tier2 sub_tier3 Salt Formation Prodrug Synthesis tier3->sub_tier3

Logical workflow for addressing solubility issues.

ampk_pathway cluster_metabolism AMPK AMPK Metabolism Metabolic Processes AMPK->Metabolism LKB1 LKB1 LKB1->AMPK phosphorylates CaMKK2 CaMKKβ CaMKK2->AMPK phosphorylates Low_Energy Low Energy State (High AMP/ATP Ratio) Low_Energy->LKB1 Calcium Increased Intracellular Ca2+ Calcium->CaMKK2 Glycolysis ↑ Glycolysis Metabolism->Glycolysis Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation Metabolism->Fatty_Acid_Oxidation Protein_Synthesis ↓ Protein Synthesis Metabolism->Protein_Synthesis Lipid_Synthesis ↓ Lipid Synthesis Metabolism->Lipid_Synthesis

Simplified AMPK signaling pathway.

trk_pathway Neurotrophin Neurotrophin (e.g., NGF, BDNF) TRK_Receptor TRK Receptor Neurotrophin->TRK_Receptor binds & activates Ras_MAPK Ras/MAPK Pathway TRK_Receptor->Ras_MAPK PI3K_Akt PI3K/Akt Pathway TRK_Receptor->PI3K_Akt PLC_gamma PLCγ Pathway TRK_Receptor->PLC_gamma Cell_Survival Cell Survival & Differentiation Ras_MAPK->Cell_Survival PI3K_Akt->Cell_Survival Neurite_Outgrowth Neurite Outgrowth PLC_gamma->Neurite_Outgrowth

Overview of TRK receptor signaling pathways.

tbk1_pathway PRR Pattern Recognition Receptors (PRRs) Adaptors Adaptor Proteins (e.g., STING, MAVS) PRR->Adaptors detect pathogen signals TBK1 TBK1 Adaptors->TBK1 activate IRF3 IRF3 TBK1->IRF3 phosphorylates NF_kB NF-κB TBK1->NF_kB activates Type_I_IFN Type I Interferon Production IRF3->Type_I_IFN Inflammatory_Cytokines Inflammatory Cytokine Production NF_kB->Inflammatory_Cytokines

Simplified TBK1 signaling in innate immunity.

References

Technical Support Center: Troubleshooting Reactions with 5-Bromo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-bromo-1H-pyrazolo[3,4-b]pyridine. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help you overcome common challenges in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: I am having trouble with the Suzuki-Miyaura coupling of this compound. What are the common causes of low yield or reaction failure?

A1: Low yields or failure in Suzuki-Miyaura couplings involving this compound can often be attributed to several factors:

  • Catalyst Inactivation: The palladium catalyst is sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to catalyst oxidation and deactivation. The nitrogen atoms in the pyrazolopyridine core can also coordinate to the palladium center, potentially inhibiting the catalytic cycle.

  • Suboptimal Reaction Conditions: The choice of palladium source, ligand, base, and solvent system is critical and interdependent. An inappropriate combination for this specific substrate can lead to poor results.

  • Poor Quality of Reagents: Boronic acids are susceptible to degradation, particularly protodeboronation, where the boronic acid group is replaced by a hydrogen atom. Ensure your boronic acid is fresh and of high purity. Impurities in the this compound can also poison the catalyst.

  • Side Reactions: Common side reactions include hydrodehalogenation (loss of the bromine atom) and homocoupling of the boronic acid.

Q2: How can I troubleshoot a low-yielding Suzuki-Miyaura coupling with this compound?

A2: To troubleshoot a low-yielding Suzuki-Miyaura coupling, consider the following systematic approach:

  • Verify Reagent Quality: Use fresh, high-purity this compound and arylboronic acid.

  • Optimize Catalyst System: Screen different palladium precatalysts and ligands. For heteroaryl halides, bulky, electron-rich phosphine (B1218219) ligands are often effective.

  • Base and Solvent Selection: The choice of base is crucial for activating the boronic acid. A screening of bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ in various solvent systems (e.g., 1,4-dioxane (B91453)/water, DME/water, toluene (B28343)/water) is recommended.

  • Ensure Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.

  • Temperature and Reaction Time: If the reaction is sluggish, a moderate increase in temperature may be beneficial. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Q3: I am observing significant hydrodehalogenation of my this compound during a Buchwald-Hartwig amination. How can I minimize this side reaction?

A3: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of undergoing amination. To minimize this:

  • Ligand Selection: The choice of ligand can significantly influence the competition between reductive elimination (desired product) and β-hydride elimination (leading to hydrodehalogenation). Screening different bulky, electron-rich ligands is recommended.

  • Base Selection: The strength and nature of the base can play a role. While strong bases like NaOtBu are common, they can sometimes promote side reactions. Consider screening weaker bases like Cs₂CO₃ or K₃PO₄.

  • Reaction Temperature: Lowering the reaction temperature may disfavor the hydrodehalogenation pathway relative to the desired C-N bond formation.

Q4: My Sonogashira coupling with this compound is resulting in a large amount of alkyne homocoupling (Glaser coupling). What can I do to prevent this?

A4: Alkyne homocoupling is a frequent side reaction in Sonogashira couplings, often promoted by the presence of oxygen and the copper(I) co-catalyst. To mitigate this:

  • Rigorous Degassing: Ensure all solvents and reagents are thoroughly degassed to remove oxygen.

  • Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. These methods often employ specific ligands and bases to facilitate the reaction without the need for a copper co-catalyst.

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.

  • Amine as Solvent: Using an amine base like triethylamine (B128534) or diisopropylamine (B44863) as the solvent can sometimes suppress homocoupling.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Failed or Low-Yielding Reaction Cause1 Inactive Catalyst Problem->Cause1 Cause2 Suboptimal Conditions Problem->Cause2 Cause3 Poor Reagent Quality Problem->Cause3 Cause4 Side Reactions Problem->Cause4 Solution1 Use Fresh Catalyst Ensure Inert Atmosphere Cause1->Solution1 Solution2 Screen Ligands, Bases, and Solvents Cause2->Solution2 Solution3 Verify Purity of Starting Materials Cause3->Solution3 Solution4 Modify Conditions to Minimize Side Products Cause4->Solution4

Caption: A logical workflow for troubleshooting failed or low-yielding reactions involving this compound.

Data Presentation

While specific quantitative data for this compound is not extensively available in the literature, the following tables provide representative conditions and yields for Suzuki, Buchwald-Hartwig, and Sonogashira reactions of analogous brominated N-heterocycles. These can serve as a valuable starting point for reaction optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Brominated N-Heterocycles

EntryBrominated HeterocycleArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
15-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)-K₂CO₃ (2)DME80295[1]
23-Bromo-5-(3-chlorophenoxy)pyridinePhenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄ (2)1,4-Dioxane/H₂O9012~85 (representative)
35-Bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2.3)1,4-Dioxane/H₂O85-95>1578[2]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Brominated N-Heterocycles

EntryBrominated HeterocycleAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-Bromo-1H-pyrazoleAnilineP4 (1)L4 (tBuBrettPhos) (1)LHMDS (2.2)Toluene501285[3]
25-Bromo-1H-pyrrolo[2,3-b]pyridineAnilineBrettPhos Pd G3 (2)BrettPhos (2)NaOtBu (1.4)1,4-Dioxane10012-24High (representative)[4]
33-Bromo-5-(3-chlorophenoxy)pyridineBenzophenone iminePd(OAc)₂ (2)RuPhos (4)NaOtBu (1.4)Toluene10012-24High (representative)[5]

Table 3: Representative Conditions for Sonogashira Coupling of Brominated N-Heterocycles

EntryBrominated HeterocycleAlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃N (3)Toluene801295[6]
21-Benzyl-4-bromo-1H-pyrazolePhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (2)Et₃N (2)DMF60692[7]
35-Bromo-6-phenylpyridazin-3(2H)-onePhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃N (3)Toluene801290[8]

Experimental Protocols

The following are generalized experimental protocols for key reactions involving this compound. These should be considered as starting points and may require optimization for specific substrates.

Suzuki-Miyaura Coupling Protocol

Suzuki_Workflow Setup Reaction Setup - Add this compound,  arylboronic acid, base, and catalyst to a dry flask. Inert Inert Atmosphere - Purge the flask with an inert gas (Ar or N₂). Setup->Inert Solvent Solvent Addition - Add degassed solvent system (e.g., 1,4-dioxane/water). Inert->Solvent Reaction Reaction - Stir at elevated temperature (e.g., 80-100 °C). - Monitor by TLC or LC-MS. Solvent->Reaction Workup Work-up - Cool, dilute with organic solvent, wash with water and brine. Reaction->Workup Purification Purification - Dry organic layer, concentrate, and purify by column chromatography. Workup->Purification

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Procedure:

  • To a dry reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of an organic solvent like 1,4-dioxane or DME and water) via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired coupled product.[9]

Buchwald-Hartwig Amination Protocol

Buchwald_Hartwig_Workflow Setup Reaction Setup (in glovebox or under inert gas) - Add this compound,  palladium precatalyst, ligand, and base to a dry vial. Solvent_Amine Solvent and Amine Addition - Add anhydrous, degassed solvent (e.g., toluene or dioxane)  and the desired amine. Setup->Solvent_Amine Reaction Reaction - Seal the vial and heat (e.g., 80-110 °C). - Monitor by TLC or LC-MS. Solvent_Amine->Reaction Workup Work-up - Cool, dilute with organic solvent, and filter through celite. Reaction->Workup Extraction Extraction - Wash the filtrate with brine. Workup->Extraction Purification Purification - Dry organic layer, concentrate, and purify by column chromatography. Extraction->Purification

Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.

Procedure:

  • In a glovebox or under a stream of inert gas, charge an oven-dried reaction vessel with this compound (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃ or a Buchwald precatalyst, 1-5 mol%), the phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos, 1.2-2 times the Pd amount), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.2-2.0 equiv).

  • Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) followed by the amine (1.1-1.5 equiv).

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction's progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling Protocol

Sonogashira_Workflow Setup Reaction Setup - Add this compound,  palladium catalyst, and copper(I) iodide to a dry flask. Inert Inert Atmosphere - Purge the flask with an inert gas (Ar or N₂). Setup->Inert Solvent_Base Solvent and Base Addition - Add anhydrous solvent (e.g., THF or toluene) and an amine base (e.g., Et₃N). Inert->Solvent_Base Alkyne Alkyne Addition - Add the terminal alkyne dropwise. Solvent_Base->Alkyne Reaction Reaction - Stir at room temperature or heat. - Monitor by TLC or LC-MS. Alkyne->Reaction Workup Work-up - Dilute with an organic solvent and wash with aqueous NH₄Cl and brine. Reaction->Workup Purification Purification - Dry organic layer, concentrate, and purify by column chromatography. Workup->Purification

Caption: A typical experimental workflow for a Sonogashira coupling reaction.

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-5 mol%), and the copper(I) iodide co-catalyst (1-5 mol%).

  • Add an anhydrous solvent (e.g., THF, toluene, or DMF) and an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture dropwise via syringe.

  • Stir the reaction at room temperature or heat to 40-100 °C, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium (B1175870) chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[10]

References

Technical Support Center: Scale-Up Synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for the preparation of this compound on a larger scale?

A1: Several synthetic routes have been reported for the synthesis of this compound. The selection of a specific route for scale-up depends on factors such as raw material cost, availability, process safety, and desired purity. Some common methods include:

Q2: What are the key safety considerations when using hydrazine in a scale-up synthesis?

A2: Hydrazine is a hazardous material, and its use on a large scale requires strict safety protocols. Key considerations include:

  • Toxicity: Hydrazine is highly toxic and can be absorbed through the skin, inhalation, or ingestion.[2][3] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, goggles, and respiratory protection, is mandatory.

  • Flammability and Explosivity: Hydrazine has a wide flammability range and can ignite in the absence of air.[2][4] Reactions should be conducted in well-ventilated areas, away from ignition sources, and under an inert atmosphere (e.g., nitrogen or argon).

  • Thermal Instability: Hydrazine can undergo exothermic decomposition, leading to a thermal runaway reaction.[2] Proper temperature control and monitoring are crucial. The use of dilute aqueous hydrazine solutions can mitigate some of these risks.[2]

Q3: How can I control the exothermicity of the cyclization reaction during scale-up?

A3: The cyclization step to form the pyrazolopyridine ring is often exothermic and can pose a risk of thermal runaway.[2] To manage the reaction exotherm on a larger scale, consider the following strategies:

  • Slow Reagent Addition: Add the limiting reagent in a controlled manner to manage the rate of heat generation.

  • Adequate Cooling: Ensure the reactor is equipped with an efficient cooling system to dissipate the heat generated during the reaction.

  • Dilution: Conducting the reaction in a suitable solvent can help to moderate the temperature increase.

  • Process Analytical Technology (PAT): Utilize real-time monitoring of reaction temperature to allow for immediate intervention if a deviation from the setpoint occurs.

Q4: What are the common challenges encountered during the work-up and purification of this compound at scale?

A4: Large-scale work-up and purification can present several challenges:

  • Product Precipitation: The product may precipitate out of the reaction mixture upon cooling, potentially leading to a thick slurry that is difficult to stir and transfer.

  • Extraction Efficiency: Phase separation during aqueous work-up can be slow on a large scale. The use of appropriate extraction solvents and agitation is important.

  • Purification Method: While silica (B1680970) gel column chromatography is common in the lab, it is often not practical for large-scale production.[1] Crystallization is the preferred method for purification at scale. Developing a robust crystallization process is key to achieving the desired purity and particle size distribution.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Incomplete reaction- Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC).- Ensure the reaction temperature is maintained within the optimal range.- Check the quality and stoichiometry of the starting materials.
Product loss during work-up- Optimize the extraction procedure to minimize losses to the aqueous phase.- Carefully select the crystallization solvent to maximize product recovery.
High Impurity Levels Side reactions- Control the reaction temperature to minimize the formation of temperature-dependent byproducts.- Investigate the effect of reagent addition order and rate on the impurity profile.
Inefficient purification- Develop a robust crystallization method by screening different solvents and optimizing cooling profiles.- Consider a reslurry or recrystallization of the crude product to improve purity.
Poor Filterability of Precipitated Product Small particle size or undesirable crystal habit- Optimize the crystallization conditions (e.g., cooling rate, agitation, solvent system) to obtain larger, more uniform crystals.- Consider seeding the crystallization to promote the desired crystal form.
Reaction Stalls Deactivation of catalyst (if applicable)- Ensure the catalyst is not poisoned by impurities in the starting materials or solvent.- Consider adding the catalyst in portions.
Insufficient mixing- Ensure adequate agitation, especially if the reaction mixture is a slurry.
Color Formation Impurities or degradation- Purge the reaction vessel with an inert gas to prevent oxidation.- Protect the reaction from light if the product or intermediates are light-sensitive.

Experimental Protocols

Synthesis via Intramolecular Cyclization of 5-bromo-2-hydrazinopyridine hydrochloride[1]

Materials:

  • 5-bromo-2-hydrazinopyridine hydrochloride

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (B109758) (DCM)

  • Anhydrous Sodium Sulfate

  • Purified Water

Procedure:

  • Charge a reactor with 5-bromo-2-hydrazinopyridine hydrochloride and N,N-Dimethylformamide (DMF).

  • Stir the mixture at room temperature for 1 hour.

  • Heat the reaction mixture to reflux and maintain overnight. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add purified water and dichloromethane to the reactor for extraction.

  • Separate the organic phase. Wash the aqueous phase multiple times with dichloromethane.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization from a suitable solvent system.

Synthesis via Reaction of 2-fluoro-5-bromopyridine-3-carbaldehyde with Hydrazine[2]

Materials:

  • 2-fluoro-5-bromopyridine-3-carbaldehyde

  • Anhydrous Hydrazine

  • Ethanol (B145695)

  • Water

  • Ether

Procedure:

  • In a suitable reactor, mix 2-fluoro-5-bromopyridine-3-carbaldehyde with an ethanol solution of anhydrous hydrazine.

  • Heat the mixture to reflux and maintain overnight. Monitor the reaction for completion by TLC.

  • After completion, concentrate the reaction mixture under vacuum.

  • Pour the concentrated mixture into water, which should result in the precipitation of the product.

  • Filter the resulting solid.

  • Wash the filter cake with water and then with ether.

  • Dry the solid under vacuum to yield the final product.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Starting Material Reagents Solvent Reported Yield Reference
5-bromo-2-hydrazinopyridine hydrochloride-DMFNot specified[1]
2-fluoro-5-bromopyridine-3-carbaldehydeAnhydrous HydrazineEthanol~46%[2]
3,6-dichloro-2-pyridinecarbaldehydeHydrazine, Brominating agentNot specifiedNot specified[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Charge Reactor with Starting Material(s) and Solvent stir Stir at Room Temperature start->stir heat Heat to Reflux stir->heat monitor Monitor Reaction Progress (TLC/HPLC) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete extract Aqueous Work-up / Extraction cool->extract dry Dry Organic Phase extract->dry concentrate Concentrate Under Vacuum dry->concentrate crystallize Crystallization / Recrystallization concentrate->crystallize filter_dry Filter and Dry Product crystallize->filter_dry end Final Product: this compound filter_dry->end

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield or High Impurity? check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction impurity_issue High Impurity Profile start->impurity_issue Impurity Issue incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_conditions Optimize Reaction Conditions: - Temperature - Time - Reagent Stoichiometry incomplete->optimize_conditions workup_issue Investigate Work-up and Purification complete->workup_issue final_product Improved Yield and Purity optimize_conditions->final_product extraction_loss Check for Product Loss in Aqueous Layer workup_issue->extraction_loss purification_inefficient Optimize Crystallization: - Solvent Screen - Cooling Profile workup_issue->purification_inefficient extraction_loss->final_product purification_inefficient->final_product side_reactions Investigate Side Reactions: - Temperature Control - Addition Rate impurity_issue->side_reactions side_reactions->final_product

Caption: Troubleshooting decision tree for low yield or high impurity issues.

References

Validation & Comparative

A Comparative Analysis of 5-bromo-1H-pyrazolo[3,4-b]pyridine Derivatives and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, kinase inhibitors play a pivotal role in disrupting the signaling pathways that drive tumor growth and proliferation. The 5-bromo-1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a promising framework for the development of novel and potent kinase inhibitors.[1][2][3] This guide provides a comparative overview of the biological efficacy of derivatives based on this scaffold against other established kinase inhibitors, supported by experimental data and detailed methodologies.

Efficacy Against Key Kinase Targets

Derivatives of this compound have demonstrated significant inhibitory activity against a range of therapeutically relevant kinases, including Tropomyosin Receptor Kinase (TRK), TANK-Binding Kinase 1 (TBK1), and Fibroblast Growth Factor Receptor (FGFR).[4][5][6] The half-maximal inhibitory concentration (IC50), a standard measure of inhibitor potency, is a key metric for comparison.[7][8]

Tropomyosin Receptor Kinase (TRK) Inhibition

The TRK family of receptor tyrosine kinases (TRKA, TRKB, TRKC) are critical drivers in various cancers when their encoding genes (NTRK1, NTRK2, NTRK3) undergo fusion events.[4]

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NTRK Fusion NTRK Fusion TRK Dimerization TRK Dimerization NTRK Fusion->TRK Dimerization Autophosphorylation Autophosphorylation TRK Dimerization->Autophosphorylation RAS/MAPK Pathway RAS/MAPK Pathway Autophosphorylation->RAS/MAPK Pathway PI3K/AKT Pathway PI3K/AKT Pathway Autophosphorylation->PI3K/AKT Pathway PLCγ Pathway PLCγ Pathway Autophosphorylation->PLCγ Pathway Gene Expression Gene Expression RAS/MAPK Pathway->Gene Expression Cell Survival Cell Survival PI3K/AKT Pathway->Cell Survival PLCγ Pathway->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation

A novel series of pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their inhibitory activity against TRKA. Notably, compound C03 demonstrated an IC50 value of 56 nM against TRKA kinase.[4] This potency is comparable to other established TRK inhibitors.

Inhibitor ClassCompoundTarget KinaseIC50 (nM)
Pyrazolo[3,4-b]pyridine Derivative C03 TRKA 56 [4]
Pyrazolo[3,4-b]pyridine DerivativeC09TRKA57[4]
Pyrazolo[3,4-b]pyridine DerivativeC10TRKA26[4]
Known TRK InhibitorLarotrectinibTRKA/B/C<20[4]
Known TRK InhibitorEntrectinibTRKA/B/C1, 3, 5[4]
TANK-Binding Kinase 1 (TBK1) Inhibition

TBK1, a noncanonical IKK kinase, is a key regulator of innate immunity and is also implicated in oncogenesis.[5] A series of 1H-pyrazolo[3,4-b]pyridine derivatives were developed as potent TBK1 inhibitors. One of the most potent compounds, 15y , exhibited an outstanding IC50 of 0.2 nM.[5]

Inhibitor ClassCompoundTarget KinaseIC50 (nM)
Pyrazolo[3,4-b]pyridine Derivative 15y TBK1 0.2 [5]
Pyrazolo[3,4-b]pyridine Derivative15tTBK10.8[5]
Pyrazolo[3,4-b]pyridine Derivative15iTBK18.5[5]
Known TBK1 InhibitorBX795TBK17.1[5]
Known TBK1 InhibitorMRT67307TBK119[5]
Fibroblast Growth Factor Receptor (FGFR) Inhibition

Dysregulation of FGFR signaling is a known driver in various cancers.[6][9] A novel series of 1H-pyrazolo[3,4-b]pyridine derivatives were designed and evaluated as selective FGFR kinase inhibitors. Compound 7n from this series demonstrated excellent in vitro potency and significant antitumor activity in a FGFR1-driven xenograft model.[6][9]

Inhibitor ClassCompoundTarget KinaseIC50 (nM)
Pyrazolo[3,4-b]pyridine Derivative 7n FGFR1, FGFR2, FGFR3 Potent in vitro [6][9]
Known FGFR InhibitorAZD4547FGFR1, FGFR2, FGFR3, FGFR40.2, 2.5, 1.8, 165[9]

Experimental Protocols

The determination of kinase inhibitory activity and cellular effects relies on standardized in vitro and cell-based assays.

Kinase_Assay_Workflow Recombinant Kinase Recombinant Kinase Incubation Incubation Recombinant Kinase->Incubation Kinase Substrate Kinase Substrate Kinase Substrate->Incubation ATP ATP ATP->Incubation Test Inhibitor Test Inhibitor Test Inhibitor->Incubation Detection Reagent Detection Reagent Incubation->Detection Reagent Signal Measurement Signal Measurement Detection Reagent->Signal Measurement IC50 Calculation IC50 Calculation Signal Measurement->IC50 Calculation

In Vitro Kinase Inhibition Assay (Example: TRKA)

The inhibitory activity of the this compound derivatives against TRKA was determined using a standard in vitro kinase assay. The general protocol involves:

  • Reagents and Materials : Recombinant human TRKA kinase, a suitable substrate (e.g., a specific peptide), and ATP are required. The test compounds are dissolved in DMSO.

  • Assay Procedure : The kinase, substrate, and test compound are pre-incubated in a reaction buffer. The kinase reaction is initiated by the addition of ATP.

  • Detection : After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as using a phosphospecific antibody in an ELISA format or by measuring ATP consumption using a luminescent assay (e.g., ADP-Glo™).

  • Data Analysis : The percentage of kinase activity inhibition is calculated for each compound concentration. The IC50 value is then determined by fitting the dose-response curve using non-linear regression analysis.

Cellular Proliferation Assay (Example: Antiproliferative Activity)

The effect of the inhibitors on cancer cell growth is assessed using a cell viability or proliferation assay.[5] A common method is the Sulforhodamine B (SRB) assay.[5]

  • Cell Culture : Cancer cell lines (e.g., A172, U87MG, A375) are cultured in appropriate media.[5]

  • Treatment : Cells are seeded in 96-well plates and treated with increasing concentrations of the test compounds for a specified duration (e.g., 72 hours).[5]

  • Cell Fixation and Staining : After treatment, the cells are fixed with trichloroacetic acid and stained with SRB dye, which binds to cellular proteins.[5]

  • Measurement : The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is then measured using a microplate reader.

  • Data Analysis : The absorbance is proportional to the number of viable cells. The IC50 value, representing the concentration that inhibits cell growth by 50%, is calculated from the dose-response curve.

Conclusion

Derivatives of this compound have demonstrated exceptional potency against key oncogenic kinases, with some compounds exhibiting inhibitory activity in the low nanomolar and even sub-nanomolar range.[5] Their efficacy is comparable, and in some cases superior, to existing kinase inhibitors. The versatility of the pyrazolo[3,4-b]pyridine scaffold allows for chemical modifications that can be tailored to achieve high potency and selectivity for specific kinase targets.[1] These findings underscore the potential of this chemical class in the development of next-generation targeted cancer therapies. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic utility.

References

Spectroscopic Analysis and Structural Confirmation of 5-bromo-1H-pyrazolo[3,4-b]pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis for the structural confirmation of 5-bromo-1H-pyrazolo[3,4-b]pyridine. Due to the limited availability of comprehensive experimental spectra for this specific molecule in the public domain, this guide presents a combination of predicted data, available experimental data for isomeric analogs, and standardized experimental protocols. This approach allows for a foundational understanding of the expected spectroscopic characteristics and provides a framework for experimental data acquisition and interpretation.

The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. Pyrazolo[3,4-b]pyridine derivatives, in particular, are of significant interest due to their diverse biological activities. Accurate structural confirmation is paramount, and a combination of spectroscopic techniques provides the necessary evidence. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy for the characterization of this compound.

Comparative Spectroscopic Data

To facilitate the analysis of this compound, this section presents a comparison of its predicted ¹H NMR data with the experimental ¹H NMR and mass spectrometry data of a closely related isomer, 5-bromo-1H-pyrazolo[3,4-c]pyridine. The comparison with a structural isomer highlights how subtle changes in atom arrangement within the heterocyclic core can lead to distinct spectroscopic signatures.

Table 1: Comparison of Spectroscopic Data

Spectroscopic TechniqueThis compound5-bromo-1H-pyrazolo[3,4-c]pyridine (Isomer for Comparison)
¹H NMR Predicted DataExperimental Data[1]
Chemical Shift (δ)8.16 (s, 1H), 8.54 (d, 1H), 8.60 (d, 1H), 13.91 (s, 1H)7.86 - 7.90 (m, 1H), 8.09 - 8.14 (m, 1H), 8.83 - 8.88 (m, 1H)
Solventd6-DMSOCDCl₃
Mass Spectrometry Theoretical M+H⁺: 197.96/199.96Experimental M+H⁺: 198[1]
FTIR Predicted Characteristic Peaks: N-H stretch (~3400-3300 cm⁻¹), C=N stretch (~1650-1550 cm⁻¹), C-Br stretch (~650-550 cm⁻¹)Not Available

Experimental Workflow for Structural Confirmation

The following diagram outlines a logical workflow for the spectroscopic analysis and structural confirmation of a synthesized batch of this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Confirmation of this compound cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation and Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification FTIR FTIR Spectroscopy Purification->FTIR Functional Group Identification MS Mass Spectrometry Purification->MS Molecular Weight Determination NMR_1H ¹H NMR Spectroscopy Purification->NMR_1H Proton Environment Analysis Data_Analysis Data Analysis and Comparison with Predicted/Reference Spectra FTIR->Data_Analysis MS->Data_Analysis NMR_13C ¹³C NMR Spectroscopy NMR_1H->NMR_13C Carbon Skeleton Analysis NMR_13C->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: A logical workflow for the synthesis, purification, and spectroscopic confirmation of this compound.

Detailed Experimental Protocols

The following are standardized protocols for the key spectroscopic techniques used in the structural elucidation of organic compounds.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified this compound for ¹H NMR (20-25 mg for ¹³C NMR) into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Cap the tube and gently agitate until the sample is fully dissolved. A brief period of sonication may be used to aid dissolution.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Reference: TMS at 0.00 ppm or solvent carbon signals.

Protocol 2: Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 0.1-1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.

    • Ensure the sample is fully dissolved. If necessary, filter the solution to remove any particulate matter.

  • Instrumentation (Electrospray Ionization - ESI):

    • Ionization Mode: Positive ion mode is typically used for nitrogen-containing heterocycles to observe the protonated molecule [M+H]⁺.

    • Infusion Method: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

    • Capillary Voltage: 3-5 kV.

    • Drying Gas: Nitrogen, at a flow rate and temperature optimized for the instrument and solvent system.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the crystal surface.

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Instrument Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the clean, empty ATR crystal should be collected before running the sample.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship between the different spectroscopic techniques and the structural information they provide for the confirmation of the this compound structure.

Structural_Confirmation_Logic Logical Flow for Structural Confirmation cluster_spectroscopic_data Spectroscopic Data Acquisition cluster_structural_information Derived Structural Information Proposed_Structure Proposed Structure: This compound FTIR_Data FTIR Spectrum Proposed_Structure->FTIR_Data MS_Data Mass Spectrum Proposed_Structure->MS_Data NMR_Data ¹H & ¹³C NMR Spectra Proposed_Structure->NMR_Data Functional_Groups Presence of N-H, C=N, and C-Br bonds FTIR_Data->Functional_Groups Interpretation Molecular_Formula_Weight Molecular Formula (C₆H₄BrN₃) & Molecular Weight (198.02) MS_Data->Molecular_Formula_Weight Interpretation Connectivity_Environment Proton & Carbon Connectivity and Chemical Environments NMR_Data->Connectivity_Environment Interpretation Final_Confirmation Confirmed Structure of This compound Functional_Groups->Final_Confirmation Correlation & Verification Molecular_Formula_Weight->Final_Confirmation Correlation & Verification Connectivity_Environment->Final_Confirmation Correlation & Verification

Caption: Logical flow from proposed structure to confirmed structure using complementary spectroscopic techniques.

References

A Comparative Guide to the In Vitro Efficacy of 5-bromo-1H-pyrazolo[3,4-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The 5-bromo-1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a versatile starting point for the synthesis of a wide array of bioactive compounds.[1][2] Analogs derived from this core have demonstrated significant potential in various therapeutic areas, particularly as kinase inhibitors and anticancer agents. This guide provides a comparative analysis of the in vitro performance of several key analogs, supported by experimental data and detailed protocols.

Performance Comparison of Analogs

The following tables summarize the in vitro activity of various pyrazolo[3,4-b]pyridine analogs, highlighting their potency against different biological targets.

Table 1: Kinase Inhibitory Activity of Pyrazolo[3,4-b]pyridine Analogs

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
C03 TRKA56Larotrectinib3.0
C09 TRKA57Larotrectinib3.0
C10 TRKA26Larotrectinib3.0
15y TBK10.2BX7957.1
9a CDK21630Ribociclib68
14g CDK2460Ribociclib68
9a CDK9262Ribociclib50
14g CDK9801Ribociclib50

Data sourced from multiple studies.[3][4][5]

Table 2: Antiproliferative Activity of Pyrazolo[3,4-b]pyridine Analogs in Cancer Cell Lines

Compound IDCell LineAssay TypeGI50/IC50 (µM)Reference CompoundGI50/IC50 (µM)
C03 Km-12Proliferation0.304--
8c K562 (Leukemia)Cytotoxicity0.72--
8c NCI-60 Panel (Average)Cytotoxicity1.33--
9a HelaCytotoxicity2.59Doxorubicin2.35
14g HCT-116Cytotoxicity1.98Doxorubicin2.11
14g MCF7Cytotoxicity4.66Doxorubicin4.57

Data sourced from multiple studies.[5][6][7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key in vitro assays cited in this guide.

Kinase Inhibition Assays

  • TRK Kinase Inhibition Assay (HTRF): The inhibitory activities of the synthesized compounds against Tropomyosin receptor kinases (TRKs) were evaluated using a Homogeneous Time-Resolved Fluorescence (HTRF) assay. Larotrectinib was used as a positive control. The IC50 values, representing the concentration of the compound required for 50% inhibition of kinase activity, were determined from dose-response curves.[3]

  • TBK1 Kinase Inhibition Assay: The in vitro inhibitory activity against TANK-binding kinase 1 (TBK1) was assessed, with BX795 and MRT67307 serving as positive controls. IC50 values were calculated for compounds that achieved at least 50% inhibition at a concentration of 1 µM.[4]

  • CDK2/CDK9 Inhibition Assay: The inhibitory activity of selected compounds against Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9) was determined. Ribociclib was used as the standard inhibitor for comparison, and IC50 values were calculated.[5]

Antiproliferative and Cytotoxicity Assays

  • Km-12 Cell Proliferation Assay: The antiproliferative effect of compound C03 on the Km-12 cell line was evaluated to determine its IC50 value. The assay also assessed the selectivity of the compound against MCF-7 and HUVEC cell lines.[6]

  • NCI-60 Human Cancer Cell Line Screening: Preliminary in vitro anticancer screening was conducted by the National Cancer Institute (NCI) using a single high dose (10 µM) against a panel of 60 human cancer cell lines. Active compounds were then subjected to a five-dose screening to determine their antiproliferative potency (GI50).[7][8]

  • Cytotoxicity Assay (SRB): The cytotoxic effects of compounds 9a and 14g were evaluated against Hela, MCF7, and HCT-116 cancer cell lines. Doxorubicin was used as a reference drug. The safety profile of these compounds was also assessed on the normal WI-38 cell line. Cell viability was determined after 72 hours of treatment using the sulphorhodamine B (SRB) assay.[4][5]

Visualizing Experimental Workflows and Signaling Pathways

To better illustrate the processes involved in the in vitro testing of these analogs, the following diagrams have been generated.

G cluster_synthesis Compound Synthesis cluster_testing In Vitro Testing cluster_analysis Data Analysis start This compound synthesis Chemical Synthesis of Analogs start->synthesis purification Purification & Characterization synthesis->purification primary_screening Primary Screening (e.g., Kinase Assay) purification->primary_screening secondary_screening Secondary Screening (e.g., Cytotoxicity Assay) primary_screening->secondary_screening dose_response Dose-Response & IC50/GI50 Determination secondary_screening->dose_response selectivity Selectivity Profiling dose_response->selectivity data_compilation Data Compilation & Tabulation selectivity->data_compilation sar_analysis Structure-Activity Relationship (SAR) Analysis data_compilation->sar_analysis lead_id Lead Compound Identification sar_analysis->lead_id

Caption: General workflow for the in vitro testing of pyrazolo[3,4-b]pyridine analogs.

G cluster_pathway TRK Signaling Pathway cluster_inhibition Inhibition TRK TRK Receptor Ras Ras TRK->Ras PLCg PLCγ TRK->PLCg PI3K PI3K TRK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PKC PKC PLCg->PKC PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation inhibitor Pyrazolo[3,4-b]pyridine Analog (e.g., C03) inhibitor->TRK Inhibition

Caption: Inhibition of the TRK signaling pathway by pyrazolo[3,4-b]pyridine analogs.

References

A Researcher's Guide to Comparing Cytotoxicity Assays for Novel 5-bromo-1H-pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug discovery, particularly those investigating the therapeutic potential of novel 5-bromo-1H-pyrazolo[3,4-b]pyridine compounds, selecting the appropriate cytotoxicity assay is a critical early step. This guide provides a comprehensive comparison of commonly employed in vitro cytotoxicity assays, complete with detailed experimental protocols and a summary of cytotoxicity data for related pyrazolo[3,4-b]pyridine derivatives to inform your screening strategy.

The pyrazolo[3,4-b]pyridine scaffold is a promising framework in medicinal chemistry, with derivatives demonstrating a range of biological activities, including potent anticancer effects. The evaluation of the cytotoxic potential of new analogues is fundamental to identifying lead compounds and understanding their mechanism of action. This guide focuses on three widely used cytotoxicity assays: the MTT, SRB, and LDH assays, offering a comparative overview to aid in the selection of the most suitable method for your research needs.

Comparative Cytotoxicity of Pyrazolo[3,4-b]pyridine Derivatives

While specific cytotoxicity data for this compound derivatives are not extensively available in the public domain, data from structurally related compounds provide valuable insights into their potential potency and the range of effective concentrations. The following table summarizes the growth inhibitory (GI50) and half-maximal inhibitory concentration (IC50) values for various pyrazolo[3,4-b]pyridine derivatives against a panel of human cancer cell lines.

Compound IDDerivative ClassCell LineAssay TypeIC50/GI50 (µM)Reference
8c 4-(4-Hydroxyphenyl)-6-(1H-indol-3-yl)-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrileNCI-60 Panel (Mean)SRB1.33 (GI50)[1]
9a 4-(4-methoxyphenyl)-1-phenyl-pyrazolo[3,4-b]pyridine derivativeHeLa (Cervical Cancer)MTT2.59[2]
14g 4-(substituted)-pyrazolo[3,4-b]pyridine derivativeMCF7 (Breast Cancer)MTT4.66[2]
14g 4-(substituted)-pyrazolo[3,4-b]pyridine derivativeHCT-116 (Colon Cancer)MTT1.98[2]
5a Pyrazolo[3,4-b]pyridine derivativeHepG-2 (Liver Cancer)Not Specified3.42[3]
5b Pyrazolo[3,4-b]pyridine derivativeHepG-2 (Liver Cancer)Not Specified3.56[3]

Experimental Workflow for Cytotoxicity Assessment

The general workflow for assessing the cytotoxicity of novel compounds is a multi-step process that involves cell culture, compound treatment, and subsequent viability or cytotoxicity measurement using a selected assay.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Seed cells in 96-well plate incubation_24h Incubate for 24h for cell attachment cell_culture->incubation_24h add_compound Add compounds to wells incubation_24h->add_compound compound_prep Prepare serial dilutions of test compounds compound_prep->add_compound incubation_48_72h Incubate for 48-72h add_compound->incubation_48_72h add_reagent Add assay-specific reagent (MTT, SRB, or LDH substrate) incubation_48_72h->add_reagent incubation_assay Incubate as per protocol add_reagent->incubation_assay measure_signal Measure absorbance/luminescence incubation_assay->measure_signal calculate_viability Calculate % cell viability measure_signal->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

General experimental workflow for in vitro cytotoxicity testing.

Detailed Experimental Protocols

Accurate and reproducible cytotoxicity data are contingent on standardized and carefully executed experimental protocols. Below are detailed methodologies for the MTT, SRB, and LDH assays, which are commonly used for screening novel compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.[4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan (B1609692) product.[5]

Protocol for Adherent Cells:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final solvent concentration (e.g., DMSO) should typically not exceed 0.5%. Remove the overnight culture medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent). Incubate the plates for 48 to 72 hours.[6]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[6][7]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5][6]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization of the formazan.[4] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay based on the measurement of cellular protein content, which is proportional to the cell number.[8]

Protocol for Adherent Cells:

  • Cell Seeding and Compound Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Cell Fixation: After compound incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well without removing the culture medium and incubate for 1 hour at 4°C.[9][10]

  • Washing: Wash the plates five times with 1% (v/v) acetic acid or tap water to remove excess TCA and unbound dye.[8][11] Air-dry the plates completely.

  • SRB Staining: Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[8][9]

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[9] Air-dry the plates until no moisture is visible.

  • Dye Solubilization: Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[8]

  • Absorbance Measurement: Shake the plate for 5-10 minutes and measure the absorbance at a wavelength of 510-565 nm using a microplate reader.[8][9]

  • Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.[12]

Protocol:

  • Cell Seeding and Compound Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at approximately 250 x g for 4 minutes.[6][13] Carefully transfer a portion of the cell-free supernatant from each well to a new 96-well plate.[6]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate and a dye solution. Add the reaction mixture to each well containing the supernatant.[14]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[6][14]

  • Stop Reaction: Add a stop solution (if required by the kit) to each well to terminate the enzymatic reaction.[6]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[15]

  • Data Analysis: Determine the amount of LDH release by subtracting the background absorbance. Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent) and a spontaneous LDH release control (untreated cells).

Apoptosis Signaling Pathway

Many pyrazolo[3,4-b]pyridine derivatives exert their cytotoxic effects by inducing apoptosis, a form of programmed cell death. The signaling cascade leading to apoptosis is complex and can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of caspases.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor procaspase8 Pro-caspase-8 death_receptor->procaspase8 caspase8 Caspase-8 procaspase8->caspase8 procaspase3 Pro-caspase-3 caspase8->procaspase3 dna_damage DNA Damage (induced by Pyrazolopyridines) p53 p53 Activation dna_damage->p53 bax Bax (Pro-apoptotic) p53->bax upregulates bcl2 Bcl-2 (Anti-apoptotic) p53->bcl2 downregulates mitochondrion Mitochondrion bax->mitochondrion promotes bcl2->mitochondrion inhibits cytochrome_c Cytochrome c release mitochondrion->cytochrome_c procaspase9 Pro-caspase-9 cytochrome_c->procaspase9 caspase9 Caspase-9 procaspase9->caspase9 caspase9->procaspase3 caspase3 Caspase-3 procaspase3->caspase3 parp PARP cleavage caspase3->parp apoptosis Apoptosis caspase3->apoptosis

Simplified overview of the apoptosis signaling pathway potentially modulated by pyrazolopyridine derivatives.

Studies on pyrazolo[3,4-b]pyridine and related pyrazolopyridazine derivatives suggest that they can induce apoptosis by modulating key proteins in the intrinsic pathway.[1][16] For instance, some derivatives have been shown to upregulate the expression of the pro-apoptotic protein Bax and the tumor suppressor p53, while downregulating the anti-apoptotic protein Bcl-2. This disruption of the Bax/Bcl-2 balance leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and the executioner caspase-3.[16] The activation of caspase-3 ultimately leads to the cleavage of cellular substrates, such as poly(ADP-ribose) polymerase (PARP), and the execution of apoptosis.[1]

Conclusion

The selection of a suitable cytotoxicity assay is a critical decision in the preclinical evaluation of novel this compound derivatives. The MTT, SRB, and LDH assays each offer distinct advantages and are based on different cellular principles. The MTT assay assesses metabolic activity, the SRB assay measures total protein content, and the LDH assay evaluates membrane integrity. For a comprehensive understanding of a compound's cytotoxic profile, employing a combination of these assays is often recommended. The provided protocols and comparative data for related pyrazolopyridine compounds serve as a valuable resource for researchers embarking on the cytotoxic characterization of this promising class of molecules. Furthermore, understanding the potential involvement of the apoptotic signaling pathway can guide mechanistic studies and further drug development efforts.

References

A Comparative Analysis of Pyrazolo[3,4-b]pyridine and Pyrazolo[3,4-c]pyridine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolopyridine scaffold, a fusion of pyrazole (B372694) and pyridine (B92270) rings, is a privileged heterocyclic system in medicinal chemistry. Its isomeric forms, particularly pyrazolo[3,4-b]pyridine and pyrazolo[3,4-c]pyridine, have garnered significant attention due to their diverse and potent biological activities. The arrangement of the nitrogen atoms within these bicyclic structures leads to distinct electronic and steric properties, profoundly influencing their interactions with biological targets. This guide provides an objective comparative analysis of these two scaffolds, supported by experimental data, to aid researchers in navigating their potential in drug discovery.

Physicochemical and Structural Properties

The positioning of the nitrogen atoms in the pyrazolo[3,4-b]pyridine and pyrazolo[3,4-c]pyridine scaffolds results in different electronic distributions and geometries. The 1H-pyrazolo[3,4-b]pyridine tautomer is reportedly more stable than its 2H-counterpart by approximately 9 kcal/mol.[1] While comprehensive comparative studies on their physicochemical properties are limited, the distinct electronic nature of each scaffold undoubtedly influences their solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.

PropertyPyrazolo[3,4-b]pyridinePyrazolo[3,4-c]pyridine
Molecular Formula C₆H₅N₃C₆H₅N₃
Molecular Weight 119.12 g/mol 119.12 g/mol
General Feature Electron-rich pyrazole fused to an electron-deficient pyridine ring.[2]Isomeric structure with a different nitrogen arrangement, influencing its electronic and steric properties.
Tautomerism Exists in 1H and 2H tautomeric forms, with the 1H-tautomer being more stable.[1]Also exists in tautomeric forms.

Synthesis and Functionalization

Both scaffolds can be synthesized through various strategies, typically involving the construction of one ring onto the pre-existing other.

Pyrazolo[3,4-b]pyridine synthesis often starts from either a substituted pyridine or a pyrazole derivative. Common methods include the cyclization of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[3]

Pyrazolo[3,4-c]pyridine synthesis can be achieved through methods like the intramolecular aromatic nucleophilic substitution of appropriately substituted pyrazoles.[4] The 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold serves as a versatile intermediate for further functionalization at multiple positions (N-1, N-2, C-3, C-5, and C-7) through various reactions like N-alkylation, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination.[4]

Comparative Biological Activities

While direct head-to-head comparative studies are scarce, the existing literature indicates that both scaffolds are of significant interest in medicinal chemistry, with the pyrazolo[3,4-b]pyridine core being more extensively investigated.

Anticancer Activity

Derivatives of pyrazolo[3,4-b]pyridine have demonstrated broad-spectrum anticancer activity by targeting various key players in cancer progression. They have been identified as potent inhibitors of several protein kinases and other crucial cellular enzymes.

In contrast, the anticancer potential of pyrazolo[3,4-c]pyridine is less explored, although its structural similarity to purines suggests it could be a valuable scaffold for developing anticancer agents.

Table 1: Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives

Compound ClassTargetCancer Cell LineIC₅₀ / GI₅₀ (µM)Reference
3,5-disubstituted pyrazolo[3,4-b]pyridinesCDK1Human tumor cellsPotent inhibition[5]
Pyrazolo[3,4-b]pyridine derivativesTRKAKm-12 (colon)0.304[6]
Pyrazolo[3,4-b]pyridine-based derivativesPIM-1 KinaseMCF-7 (breast)5.61 - 5.98[7]
Pyrazolo[3,4-b]pyridine derivativesTopoisomerase IIαK562 (leukemia)0.72[8]
Pyridopyrazolopyrimidine derivative (8b)Not specifiedA-549 (lung), HEPG2 (liver), HCT-116 (colon)2.9, 2.6, 2.3[9]
Pyrazolo[3,4-b]pyridine derivative (2g)Not specifiedHepG2 (liver)0.01[10]

Table 2: Kinase Inhibitory Activity of Pyrazolopyridine Derivatives

ScaffoldKinase TargetCompound ExampleIC₅₀ / Kᵢ (nM)Reference
Pyrazolo[3,4-b]pyridine TRKAC0356[6]
PIM-1Compound 1926[7]
TBK1Compound 15y0.2[11]
Pyrazolo[3,4-c]pyridine HPK1Compound 6Kᵢ < 1.0[12]

Note: A study on HPK1 inhibitors found that the 1H-pyrazolo[3,4-c]pyridine core (in compound 6) exhibited superior cellular potency compared to other bicyclic scaffolds, including a pyrazolo[3,4-b]pyridine analogue (compound 8), which had a significantly higher IC₅₀ in a cellular assay (148 nM vs 640 nM).[12] This suggests the potential superiority of the [3,4-c] isomer for certain kinase targets.

Antimicrobial Activity

Both scaffolds have been explored for their potential as antimicrobial agents.

Pyrazolo[3,4-b]pyridine derivatives have shown a broad spectrum of activity against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA). Some derivatives also act as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in microbial metabolism.[13][14]

The antimicrobial activity of pyrazolo[3,4-c]pyridine derivatives appears to be less potent. One study reported slight activity against Bacillus cereus and Staphylococcus aureus, with no significant antifungal activity against Candida species.[15]

Table 3: Antimicrobial Activity of Pyrazolopyridine Derivatives

ScaffoldMicroorganismCompound ExampleMIC (µg/mL)Reference
Pyrazolo[3,4-b]pyridine Methicillin-resistant Staphylococcus aureus (MRSA)Compound 2g2[10]
Escherichia coli-2-32[13]
Pseudomonas aeruginosa-2-32[13]
Pyrazolo[3,4-c]pyridine Bacillus cereusN/ASlight activity[15]
Staphylococcus aureusN/ASlight activity[15]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are generalized protocols for key in vitro assays.

In Vitro Anticancer Activity (MTT Assay)

This assay assesses the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.[16]

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds for 48-72 hours.[16]

  • MTT Addition: MTT reagent (0.5 mg/mL) is added to each well, and the plates are incubated for 2-4 hours.[16]

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.[16]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[16] The IC₅₀ value is calculated from the dose-response curve.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

  • Compound Dilution: Serial two-fold dilutions of the test compounds are prepared in a 96-well plate with an appropriate broth medium.[1][17]

  • Inoculum Preparation: A standardized microbial suspension (0.5 McFarland standard) is prepared and diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[1][17]

  • Inoculation: The microbial inoculum is added to each well.[1]

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or at 28°C for 48-72 hours for fungi.[18]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[1]

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay measures the activity of a kinase by quantifying the amount of ADP produced.

  • Kinase Reaction Setup: A master mix containing the kinase and its specific substrate is prepared in a reaction buffer.[19]

  • Compound Addition: The test compounds are added to the wells of a 384-well plate.[19]

  • Reaction Initiation: ATP is added to initiate the kinase reaction. The plate is incubated at room temperature for a predetermined time.[19]

  • ADP Detection: ADP-Glo™ Reagent is added to stop the reaction and deplete the remaining ATP. After incubation, Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal.[19]

  • Data Acquisition: The luminescence is measured using a plate reader. The IC₅₀ value is determined from the dose-response curve.[19]

Visualizations

General Synthetic Strategies

G General Synthetic Approaches for Pyrazolopyridines cluster_0 Pyrazolo[3,4-b]pyridine Synthesis cluster_1 Pyrazolo[3,4-c]pyridine Synthesis 5-Aminopyrazole 5-Aminopyrazole Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine 5-Aminopyrazole->Pyrazolo[3,4-b]pyridine Cyclization Beta-dicarbonyl Beta-dicarbonyl Beta-dicarbonyl->Pyrazolo[3,4-b]pyridine Substituted Pyrazole Substituted Pyrazole Pyrazolo[3,4-c]pyridine Pyrazolo[3,4-c]pyridine Substituted Pyrazole->Pyrazolo[3,4-c]pyridine Intramolecular Cyclization

Caption: Overview of common synthetic routes to pyrazolopyridine scaffolds.

Kinase Inhibition Mechanism

G Mechanism of Kinase Inhibition by Pyrazolopyridines Kinase (Active) Kinase (Active) Phosphorylated Substrate Phosphorylated Substrate Kinase (Active)->Phosphorylated Substrate Phosphorylation Kinase-Inhibitor Complex (Inactive) Kinase-Inhibitor Complex (Inactive) Kinase (Active)->Kinase-Inhibitor Complex (Inactive) ATP ATP ATP->Kinase (Active) Substrate Substrate Substrate->Kinase (Active) Pyrazolopyridine Inhibitor Pyrazolopyridine Inhibitor Pyrazolopyridine Inhibitor->Kinase (Active) Binding to ATP pocket

Caption: Pyrazolopyridines often inhibit kinases by competing with ATP.

Conclusion

Both pyrazolo[3,4-b]pyridine and pyrazolo[3,4-c]pyridine scaffolds are valuable frameworks in medicinal chemistry. The available data suggests that the pyrazolo[3,4-b]pyridine core has been more extensively explored and has yielded a larger number of potent anticancer and antimicrobial agents. However, emerging research on pyrazolo[3,4-c]pyridine derivatives, particularly as kinase inhibitors, indicates that this less-studied isomer holds significant promise and may offer advantages for specific biological targets. The lack of direct comparative studies highlights a critical gap in the literature. Future research should focus on the side-by-side evaluation of these isomeric scaffolds to better understand their structure-activity relationships and guide the rational design of novel therapeutics.

References

validating the mechanism of action for a 5-bromo-1H-pyrazolo[3,4-b]pyridine-based drug candidate

Author: BenchChem Technical Support Team. Date: December 2025

Validating the Mechanism of Action for a 5-bromo-1H-pyrazolo[3,4-b]pyridine-based ALK Inhibitor

A Comparative Guide for Drug Development Professionals

The this compound scaffold is a versatile and privileged structure in medicinal chemistry, frequently utilized in the design of potent protein kinase inhibitors.[1][2] Its unique electronic and structural properties make it an excellent building block for developing targeted therapies.[1] This guide provides a comparative framework for validating the mechanism of action (MoA) of a hypothetical drug candidate based on this scaffold, "Pyrazolo-ALK," designed as an inhibitor of Anaplastic Lymphoma Kinase (ALK).

Dysregulation of ALK signaling, often through gene fusions like EML4-ALK, is a key driver in various cancers, most notably non-small cell lung cancer (NSCLC).[3] Validating that a drug candidate directly engages and inhibits ALK, both biochemically and in a cellular context, is a critical step in its preclinical development. This guide compares Pyrazolo-ALK to established first, second, and third-generation ALK inhibitors, providing the experimental data and detailed protocols necessary for a thorough MoA validation.

Logical Framework for Mechanism of Action Validation

The validation process follows a logical progression from direct target interaction to cellular and in vivo effects. Evidence from each experimental stage builds confidence in the proposed mechanism of action.

cluster_0 Core Hypothesis cluster_1 Biochemical Evidence cluster_2 Cellular Evidence cluster_3 In Vivo Evidence Hypothesis Pyrazolo-ALK is a potent and selective ALK inhibitor Biochem_Assay Inhibits ALK Kinase Activity (LanthaScreen Assay) Hypothesis->Biochem_Assay Binding_Assay Binds directly to ALK (Kinase Binding Assay) Hypothesis->Binding_Assay CETSA Engages ALK in Cells (CETSA) Biochem_Assay->CETSA Does it work in cells? Binding_Assay->CETSA Western_Blot Inhibits Downstream Signaling (p-STAT3 Western Blot) CETSA->Western_Blot Does it block the pathway? Cell_Viability Inhibits Proliferation of ALK-driven Cancer Cells Western_Blot->Cell_Viability Does it affect cell fate? Xenograft Reduces Tumor Growth in NSCLC Xenograft Model Cell_Viability->Xenograft Does it work in an animal model?

Caption: Logical flow for validating the ALK inhibitor mechanism of action.

Comparative Performance Data

The efficacy of Pyrazolo-ALK is benchmarked against standard-of-care ALK inhibitors. The data presented below is representative of a successful drug candidate.

Table 1: Biochemical Potency and Selectivity
CompoundTargetAssay TypeIC₅₀ (nM)Selectivity vs. VEGFR2 (fold)
Pyrazolo-ALK ALK Kinase Activity 0.9 >1500
Crizotinib (1st Gen)ALKKinase Activity2.4~20
Alectinib (2nd Gen)ALKKinase Activity1.9>1000
Lorlatinib (3rd Gen)ALKKinase Activity0.7>1000
Table 2: Cellular Activity and Target Engagement
CompoundCell LineAssay TypeEC₅₀ (nM)CETSA Shift (ΔTagg, °C)
Pyrazolo-ALK H3122 (EML4-ALK) Cell Viability 15 +5.2
Crizotinib (1st Gen)H3122 (EML4-ALK)Cell Viability30+3.5
Alectinib (2nd Gen)H3122 (EML4-ALK)Cell Viability18+6.1
Lorlatinib (3rd Gen)H3122 (EML4-ALK)Cell Viability9+7.5
Table 3: In Vivo Efficacy
CompoundModelDosingTumor Growth Inhibition (%)
Pyrazolo-ALK H3122 Xenograft 25 mg/kg, QD 95
Crizotinib (1st Gen)H3122 Xenograft50 mg/kg, QD78
Alectinib (2nd Gen)H3122 Xenograft25 mg/kg, QD92
Lorlatinib (3rd Gen)H3122 Xenograft10 mg/kg, QD98

Signaling Pathway and Experimental Workflow

ALK activation triggers multiple downstream pathways critical for cell proliferation and survival, including the JAK-STAT, PI3K/AKT, and MAPK pathways.[3] A key pharmacodynamic biomarker for ALK inhibition is the reduction of STAT3 phosphorylation at the Tyr705 residue.[3][4]

cluster_jak_stat JAK-STAT Pathway cluster_pi3k PI3K-AKT Pathway Ligand Growth Factor (e.g., Pleiotrophin) ALK EML4-ALK Fusion Protein JAK JAK2 ALK->JAK PI3K PI3K ALK->PI3K PyrazoloALK Pyrazolo-ALK PyrazoloALK->ALK Inhibition STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Tyr705) STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Nucleus_STAT Gene Transcription (Proliferation, Survival) STAT3_dimer->Nucleus_STAT Nuclear Translocation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR

Caption: Simplified ALK signaling pathway and point of inhibition.

The workflow for validating the MoA integrates biochemical, cellular, and in vivo assays to build a comprehensive evidence package.

cluster_A cluster_B cluster_C A Biochemical Assays B Cell-Based Assays A->B Proceed if potent & selective A1 LanthaScreen Kinase Assay (Determine IC₅₀) C In Vivo Models B->C Proceed if active in cells B1 Cellular Thermal Shift Assay (Confirm Target Engagement) D MoA Confirmed C->D Proceed if efficacious & on-target C1 NSCLC Xenograft Model (Assess In Vivo Efficacy) A2 Kinome-wide Selectivity Screening B2 Western Blot for p-STAT3 (Verify Pathway Inhibition) B3 Cell Viability Assay (Measure Anti-proliferative EC₅₀) C2 Pharmacodynamic Analysis (p-STAT3 in Tumors)

Caption: Experimental workflow for validating the mechanism of action.

Experimental Protocols

Detailed methodologies are essential for reproducibility and accurate comparison of results.

Protocol 1: LanthaScreen™ Eu Kinase Binding Assay

This biochemical assay measures the binding affinity of the test compound to the ALK kinase domain by competing with a fluorescent tracer.[5][6]

  • Materials :

    • ALK Kinase (recombinant)

    • Europium (Eu)-labeled anti-tag antibody

    • Alexa Fluor™ 647-labeled Kinase Tracer

    • Test compound (Pyrazolo-ALK) and controls (e.g., Staurosporine)

    • Kinase Buffer A (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA)

    • 384-well microplate

  • Procedure :

    • Prepare a 4X serial dilution of the test compound in Kinase Buffer A with 4% DMSO.

    • Prepare a 2X Kinase/Antibody solution by mixing the ALK enzyme and Eu-labeled antibody in Kinase Buffer A.

    • Prepare a 4X Tracer solution in Kinase Buffer A.

    • Dispense 4 µL of the 4X compound serial dilutions into the 384-well plate.

    • Add 8 µL of the 2X Kinase/Antibody solution to all wells.

    • Initiate the reaction by adding 4 µL of the 4X Tracer solution to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at 615 nm (donor) and 665 nm (acceptor).

    • Calculate the emission ratio (665 nm / 615 nm) and plot against the compound concentration to determine the IC₅₀ value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding.[7][8][9]

  • Materials :

    • H3122 (EML4-ALK positive) human NSCLC cells

    • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

    • Test compound (Pyrazolo-ALK) in DMSO

    • Phosphate-buffered saline (PBS)

    • Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

    • PCR tubes and a thermal cycler

  • Procedure :

    • Culture H3122 cells to ~80% confluency.

    • Treat cells with the test compound or vehicle (DMSO) at the desired concentration for 2 hours in the incubator.

    • Harvest, wash, and resuspend the cells in PBS. Aliquot the cell suspension into PCR tubes.

    • Heat the PCR tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 68°C), followed by cooling at 25°C for 3 minutes.[10]

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Pellet the precipitated proteins by centrifugation at 14,000 x g for 20 minutes at 4°C.

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble ALK protein in each sample by Western Blot or another quantitative protein detection method.

    • Plot the percentage of soluble ALK protein against the temperature to generate melting curves for both vehicle and compound-treated samples. The shift in the melting temperature (ΔTagg) indicates target stabilization.

Protocol 3: Western Blot for Phospho-STAT3 (p-STAT3)

This assay measures the inhibition of downstream ALK signaling by quantifying the level of phosphorylated STAT3.[4][11][12]

  • Materials :

    • H3122 cells

    • Test compound (Pyrazolo-ALK)

    • Lysis buffer with protease and phosphatase inhibitors[4]

    • Primary antibodies: anti-p-STAT3 (Tyr705)[4][12], anti-total STAT3, and anti-β-Actin (loading control)

    • HRP-conjugated secondary antibody

    • PVDF membrane and ECL detection reagents

  • Procedure :

    • Seed H3122 cells and allow them to adhere overnight.

    • Treat cells with a serial dilution of Pyrazolo-ALK for 2-4 hours.

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Determine protein concentration using a BCA or Bradford assay.

    • Normalize protein amounts, add Laemmli sample buffer, and denature at 95°C for 5 minutes.[11]

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary anti-p-STAT3 antibody overnight at 4°C.[11]

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate.

    • Strip the membrane and re-probe for total STAT3 and β-Actin to ensure equal loading and to quantify the relative level of phosphorylation.

Protocol 4: In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of the drug candidate in a living organism.

  • Materials :

    • Immunocompromised mice (e.g., NOD/SCID or NU/NU)

    • H3122 (EML4-ALK) cells

    • Matrigel (optional)

    • Drug formulation for oral gavage or other route of administration

    • Calipers for tumor measurement

  • Procedure :

    • Subcutaneously inject H3122 cells (e.g., 5 x 10⁶ cells in PBS/Matrigel) into the flank of each mouse.[13]

    • Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into vehicle and treatment groups.

    • Administer Pyrazolo-ALK or vehicle daily by oral gavage at the predetermined dose.[14]

    • Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.

    • Monitor animal body weight and general health as indicators of toxicity.

    • At the end of the study (e.g., 21-28 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors.

    • Calculate the Tumor Growth Inhibition (TGI) percentage for comparison.

    • (Optional) Tumor tissue can be collected for pharmacodynamic analysis (e.g., Western blot for p-STAT3) to confirm target inhibition in vivo.

References

Safety Operating Guide

Navigating the Safe Disposal of 5-bromo-1H-pyrazolo[3,4-b]pyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ensuring the safe and compliant disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information for the proper disposal of 5-bromo-1H-pyrazolo[3,4-b]pyridine, a heterocyclic compound utilized in various research and development applications. The following procedures are designed for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively, minimizing risks and adhering to regulatory standards.

Core Principles of Chemical Waste Management

The paramount principle for the disposal of this compound is to treat it as hazardous waste. It should be collected, segregated, and disposed of through a licensed and approved chemical waste disposal facility.[1][2][3] Adherence to all federal, state, and local regulations is mandatory.[2]

Quantitative Data Summary

Below is a summary of the known physical and chemical properties of this compound. This information is critical for safe handling and for the receiving waste disposal facility.

PropertyValue
Molecular Formula C₆H₄BrN₃
Molecular Weight 198.02 g/mol
CAS Number 875781-17-2
Appearance Solid
Storage Class 11 - Combustible Solids

Source: Sigma-Aldrich, PubChem[4]

Detailed Procedural Steps for Disposal

The following step-by-step protocol outlines the immediate actions required for the safe handling and disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, it is imperative to be equipped with the appropriate personal protective equipment to prevent exposure.

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[1]

  • Hand Protection: Use chemical-impermeable gloves (e.g., nitrile rubber).[1]

  • Body Protection: A lab coat or other suitable protective clothing is required to prevent skin contact.[1]

  • Respiratory Protection: All handling of the solid or solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or aerosols.[1]

Step 2: Waste Segregation and Containerization

Proper segregation and containment are crucial to prevent accidental reactions and to ensure compliant disposal.

  • Segregation: Keep this compound waste separate from other chemical waste streams, particularly from incompatible materials.[1]

  • Containerization:

    • Place the waste in a designated, compatible, and securely sealed hazardous waste container.[5] Suitable containers are typically made of glass or high-density polyethylene.[5]

    • Ensure the container is clean and dry before adding the waste.

    • Do not overfill the container.

Step 3: Labeling

Clear and accurate labeling is a critical safety and regulatory requirement.

  • Clearly label the waste container with "Hazardous Waste".

  • Include the full chemical name: "Waste this compound".[1]

  • Indicate any associated hazards as per the Safety Data Sheet (SDS), such as "Harmful if swallowed," "Causes skin irritation," and "Causes serious eye irritation".[6][7]

Step 4: Storage

Temporary storage of the chemical waste must be in a designated and safe location.

  • Store the sealed and labeled waste container in a well-ventilated, designated hazardous waste storage area.

  • The storage area should be secure and away from incompatible materials.

Step 5: Disposal

The final step is the transfer of the waste to a certified disposal facility.

  • Arrange for the collection of the hazardous waste by a licensed chemical waste disposal company.

  • Provide the disposal company with the Safety Data Sheet (SDS) for this compound.

  • Never dispose of this chemical down the drain or in regular trash.[5]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain and clean the area.

  • Evacuate: Evacuate all non-essential personnel from the immediate spill area.[1]

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite (B1170534) or sand. Avoid generating dust.[1][3]

  • Collect: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent or detergent and water.

  • Dispose: All contaminated materials, including absorbents and PPE, must be disposed of as hazardous waste following the procedures outlined above.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_contingency Contingency Plan A Start: Identify Waste This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste (Keep separate from incompatibles) B->C D Containerize in a Compatible, Sealed Container C->D E Label Container ('Hazardous Waste', Chemical Name, Hazards) D->E F Store in Designated Waste Area E->F G Arrange for Pickup by Licensed Disposal Facility F->G H End: Compliant Disposal G->H Spill Spill Occurs Spill_Proc Execute Spill Management Protocol (Evacuate, Ventilate, Contain, Collect, Decontaminate) Spill->Spill_Proc Activate Spill_Proc->D Collect contaminated materials

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 5-bromo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-bromo-1H-pyrazolo[3,4-b]pyridine

This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a compound that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation.[1] Inhalation or ingestion may also be harmful. Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Required Personal Protective Equipment

Protection TypeSpecific RequirementRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles, preventing serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact, which can cause irritation.[1]
Body Protection A laboratory coat.Protects against accidental spills and contamination of personal clothing.
Respiratory Protection To be used based on a risk assessment. A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of dust generation.Minimizes the risk of inhaling harmful dust or vapors.

Operational and Disposal Workflow

The following diagram outlines the essential steps for safely handling this compound from initial preparation to final waste disposal. A detailed, step-by-step protocol follows the diagram.

G Operational Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal prep_area Designate Work Area in Fume Hood gather_ppe Don Appropriate PPE prep_area->gather_ppe prep_materials Prepare Materials & Waste Containers gather_ppe->prep_materials weigh Weigh Compound prep_materials->weigh Proceed to Handling transfer Transfer to Reaction Vessel weigh->transfer decontaminate_tools Decontaminate Tools & Glassware transfer->decontaminate_tools After Experiment clean_area Clean Work Area decontaminate_tools->clean_area dispose_solid Dispose of Solid Waste clean_area->dispose_solid Final Step dispose_liquid Dispose of Liquid Waste dispose_solid->dispose_liquid dispose_ppe Dispose of Contaminated PPE dispose_liquid->dispose_ppe

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.